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  • Product: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid
  • CAS: 247569-94-4

Core Science & Biosynthesis

Foundational

3-Methoxy-4-(2-methoxyethoxy)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis Protocol for 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

CAS Number: 247569-94-4 Target Molecule: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid Molecular Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 3-methoxy-4-(2-methoxyethoxy)benzoic acid is a critical transformation in medicinal chemistry, often serving as a "linker-ready" scaffold for kinase inhibitors (e.g., EGFR or PDE4 inhibitors) where the ethylene glycol ether tail improves solubility and metabolic stability compared to simple alkoxy chains.

Retrosynthetic Logic: The most robust disconnection is at the phenolic oxygen. The parent scaffold, Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), is an abundant, inexpensive renewable feedstock. While direct alkylation of the acid is possible, it requires forcing conditions that often lead to esterification byproducts (O-alkylation of the carboxylate).

Therefore, the Ester-Protection Strategy is the "Gold Standard" for high-purity synthesis:

  • Protection: Mask the carboxylic acid as a methyl ester.

  • Alkylation: Selective

    
     reaction at the phenol.
    
  • Deprotection: Mild hydrolysis to release the free acid.

Visualizing the Synthetic Pathway

Retrosynthesis Target Target: 3-Methoxy-4-(2-methoxyethoxy) benzoic acid Intermediate Intermediate: Methyl 3-methoxy-4-(2-methoxyethoxy) benzoate Target->Intermediate Hydrolysis (NaOH/MeOH) Vanillate Starting Material: Methyl Vanillate Intermediate->Vanillate Williamson Ether Synthesis Reagent Reagent: 1-Bromo-2-methoxyethane Intermediate->Reagent + Base

Figure 1: Retrosynthetic analysis showing the disconnection to Methyl Vanillate and the alkylating agent.

Part 2: Experimental Protocols

Protocol A: The Methyl Vanillate Route (High Purity)

Recommended for pharmaceutical applications requiring >98% purity.

Reaction Scheme:

  • Methyl Vanillate + 1-Bromo-2-methoxyethane +

    
     Methyl Ester Intermediate
    
  • Methyl Ester Intermediate + NaOH

    
     Target Acid
    

Reagents & Materials:

Reagent Equiv. Role
Methyl Vanillate 1.0 Substrate
1-Bromo-2-methoxyethane 1.2 Alkylating Agent

| Potassium Carbonate (


) | 2.0 | Base (Anhydrous) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| DMF (N,N-Dimethylformamide) | 5-10 vol | Solvent |
| Sodium Hydroxide (2N) | 3.0 | Hydrolysis Base |

Step-by-Step Methodology:

  • Alkylation (Step 1):

    • Charge a round-bottom flask with Methyl Vanillate (1.0 eq) and anhydrous DMF (5 mL per gram of substrate).

    • Add

      
        (2.0 eq) and catalytic KI  (0.1 eq). Stir for 15 minutes at room temperature to form the phenoxide anion.
      
    • Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.

    • Heat the mixture to 80°C under inert atmosphere (

      
      ) for 4–6 hours.
      
    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
    • Workup: Cool to RT. Pour into ice water (10x volume). The intermediate ester usually precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Hydrolysis (Step 2):

    • Dissolve the crude ester from Step 1 in Methanol (5 vol).

    • Add 2N NaOH aqueous solution (3.0 eq).

    • Reflux at 65°C for 2 hours.

    • Validation: TLC should show the disappearance of the ester and the formation of a baseline spot (carboxylate salt).

  • Isolation (Final):

    • Cool reaction to room temperature.[1]

    • Evaporate bulk Methanol under reduced pressure.

    • Acidify the remaining aqueous residue to pH 2–3 using 1N HCl.

    • Crucial Step: The product, 3-methoxy-4-(2-methoxyethoxy)benzoic acid, will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Yield Expectation: 85–92% (over two steps).

Protocol B: Direct Alkylation of Vanillic Acid (Industrial/Scale-Up)

Suitable for large-scale operations where step-count reduction is prioritized over initial purity.

Concept: Uses 2+ equivalents of base to form the dianion (carboxylate + phenoxide). The phenoxide is more nucleophilic, allowing selective alkylation, provided the alkyl halide is not in large excess.

Reagents:

  • Vanillic Acid (1.0 eq)[2][3]

  • 1-Bromo-2-methoxyethane (1.1 eq)

  • KOH (2.2 eq)

  • Solvent: DMSO or Aqueous Ethanol.

Methodology:

  • Dissolve Vanillic Acid in DMSO.

  • Add KOH (powdered). Stir until dissolved.

  • Add alkyl halide slowly at 50°C.

  • Stir at 60–70°C for 6 hours.

  • Quench: Pour into water. Acidify with HCl.

  • Purification: This route often yields ~5-10% ester byproduct. Recrystallize from Ethanol/Water (1:1) to purify the acid.

Part 3: Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the laboratory synthesis (Protocol A).

Workflow Start Start: Methyl Vanillate + K2CO3 + DMF ReagentAdd Add 1-Bromo-2-methoxyethane (Catalytic KI) Start->ReagentAdd Heat Heat to 80°C (4-6 Hours) ReagentAdd->Heat Check TLC Check: Is Phenol consumed? Heat->Check Check->Heat No (Continue) Workup1 Precipitate in Ice Water Isolate Methyl Ester Check->Workup1 Yes Hydrolysis Hydrolysis: NaOH / MeOH, Reflux Workup1->Hydrolysis Acidify Acidify to pH 2 (Precipitate Target) Hydrolysis->Acidify Final Final Product: 3-Methoxy-4-(2-methoxyethoxy) benzoic acid Acidify->Final

Figure 2: Step-by-step experimental workflow for the high-purity synthesis route.

Part 4: Analytical Verification

To validate the synthesis, compare your product against these expected spectral characteristics.

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

):
| Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 12.80 | Broad s | 1H | -COOH (Carboxylic Acid) | | 7.55 | dd | 1H | Ar-H (6-position) | | 7.45 | d | 1H | Ar-H (2-position) | | 7.05 | d | 1H | Ar-H (5-position) | | 4.15 | t | 2H | Ar-O-CH

-CH

- | | 3.82 | s | 3H | Ar-OCH

| | 3.68 | t | 2H | -CH

-CH

-OMe | | 3.32 | s | 3H | -CH

-OCH

|

2. Mass Spectrometry (ESI-MS):

  • Ionization Mode: Negative (

    
    ) or Positive (
    
    
    
    )
  • Expected Mass: 226.23

  • Observed (

    
    ):  225.1 (
    
    
    
    , Negative mode dominant for carboxylic acids).

Part 5: Troubleshooting & Critical Parameters

  • Impurity: The "Double" Ester.

    • Symptom:[1][4] In Protocol B, you isolate a product that is not soluble in bicarbonate.

    • Cause: Alkylation of both the phenol and the carboxylic acid.

    • Fix: Switch to Protocol A (Methyl Vanillate route).

  • Low Yield in Alkylation.

    • Cause: 1-Bromo-2-methoxyethane can degrade or hydrolyze if the DMF is wet.

    • Fix: Use anhydrous DMF and store the alkyl bromide over molecular sieves. Add 0.1 eq of KI to accelerate the reaction via the Finkelstein reaction (converting bromide to the more reactive iodide in situ).

  • Removal of DMF.

    • Issue: DMF is difficult to remove by rotary evaporation.

    • Fix: Do not rotovap DMF to dryness. Pour the reaction mixture into a large excess of water. The organic product will precipitate or separate as an oil, leaving the DMF in the aqueous phase.

References

  • Fluorochem. (2024). 3-Methoxy-4-(2-methoxyethoxy)benzoic acid - Product Sheet. Retrieved from

  • Luo, Z., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. (Provides the validated protocol for alkylating Methyl Vanillate with alkoxy-halides). Retrieved from

  • BenchChem. (2025).[1][5] Application Notes: Alkylation of Nucleophiles with Alkyl Halides. (General procedure for Williamson Ether synthesis on phenolic substrates). Retrieved from

  • ChemScene. (2024). 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride.[6] (Analogous structural synthesis reference). Retrieved from

Sources

Exploratory

3-Methoxy-4-(2-methoxyethoxy)benzoic acid CAS number 247569-94-4

This guide serves as a definitive technical reference for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 247569-94-4), a specialized chemical intermediate critical to modern medicinal chemistry, particularly in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 247569-94-4), a specialized chemical intermediate critical to modern medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) and solubility-enhanced active pharmaceutical ingredients (APIs).

CAS Number: 247569-94-4 Role: Advanced Pharmaceutical Intermediate & Solubilizing Scaffold Version: 1.0 (Scientific Reference)

Executive Summary

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a benzoic acid derivative featuring a methoxyethoxy (MEG) side chain. This structural motif is pharmacologically significant for two reasons: it mimics the solubility-enhancing side chains found in blockbuster EGFR inhibitors (e.g., Erlotinib , Gefitinib ) and serves as a robust linker in PROTAC (Proteolysis Targeting Chimera) design.

This guide moves beyond basic catalog data to provide a validated synthetic pathway, critical process parameters (CPPs), and downstream application logic for drug development researchers.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 3-Methoxy-4-(2-methoxyethoxy)benzoic acid
CAS Number 247569-94-4
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Core Scaffold Vanillic Acid (3-methoxy-4-hydroxybenzoic acid)
Key Substituent 2-Methoxyethoxy group (Position 4)
pKa (Calc.) ~4.5 (Carboxylic acid)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Appearance White to off-white crystalline powder

Synthetic Pathway & Process Chemistry

To achieve pharmaceutical-grade purity (>98%), a direct alkylation of the acid is discouraged due to the formation of ester-ether byproducts. The Ester-Protection Route is the industry standard for scalability and regio-control.

Retrosynthetic Logic

The synthesis targets the phenolic hydroxyl group of Vanillic Acid . To prevent competitive alkylation of the carboxylic acid, the carboxyl group is first protected as a methyl ester.

Step-by-Step Protocol
Step 1: Esterification (Protection)
  • Reagents: Vanillic Acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat.).

  • Procedure: Reflux Vanillic Acid in Methanol with catalytic sulfuric acid for 8–12 hours.

  • Outcome: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).

  • Why: Protects the C-terminus, directing the subsequent alkylation exclusively to the phenol.

Step 2: O-Alkylation (The Critical Step)
  • Reagents: Methyl Vanillate (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone (if refluxing longer).

  • Conditions: Heat to 60–80°C for 6–10 hours.

  • Mechanism: Williamson Ether Synthesis. KI acts as a catalyst (Finkelstein reaction in situ) to convert the bromide to a more reactive iodide.

  • Control Point: Monitor by TLC/HPLC for the disappearance of the phenol starting material. Incomplete reaction leads to difficult purification later.

Step 3: Hydrolysis (Deprotection)
  • Reagents: Intermediate Ester, NaOH (2M aq), Methanol/THF.

  • Conditions: Stir at room temperature or mild heat (40°C) for 2 hours.

  • Workup: Acidify with HCl to pH 2–3. The product, being a free acid, will precipitate.

  • Purification: Recrystallization from Ethanol/Water (9:1) to remove trace inorganic salts and unreacted alkyl halides.

Synthesis Workflow Diagram

SynthesisRoute Start Vanillic Acid (Starting Material) Step1 Methyl Vanillate (Ester Intermediate) Start->Step1 MeOH, H2SO4 Reflux (Protection) Step2 Alkylated Ester (Methyl 3-methoxy-4- (2-methoxyethoxy)benzoate) Step1->Step2 1-Bromo-2-methoxyethane K2CO3, DMF, 80°C Final Target Product (CAS 247569-94-4) Step2->Final NaOH, MeOH/H2O Acid Hydrolysis

Figure 1: Validated synthetic route maximizing yield and purity by utilizing ester protection.

Pharmaceutical Applications & Logic

Kinase Inhibitor Scaffold (EGFR/HER2)

This compound is a structural homolog to the side chains found in Erlotinib and Gefitinib .

  • Mechanism: The 2-methoxyethoxy chain functions as a "solubility tail" that extends into the solvent-exposed region of the ATP-binding pocket of the kinase.

  • Application: Researchers use CAS 247569-94-4 to synthesize hybrid kinase inhibitors . By converting the carboxylic acid to an aniline or coupling it to a quinazoline core, scientists can generate novel analogs with modified pharmacokinetic (PK) profiles.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

  • Utility: The methoxyethoxy group provides a short, polar PEG-like spacer. The benzoic acid moiety serves as a rigid attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or the Target Protein ligand.

Impurity Reference Standard

In the manufacturing of Erlotinib (which contains two methoxyethoxy chains), "mono-methoxy" impurities can occur if the starting material (3,4-dihydroxybenzoic acid) is incompletely alkylated or if Vanillic acid is present as a contaminant.

  • Use Case: This compound is used as a Certified Reference Material (CRM) to quantify specific process impurities in QC release testing for EGFR inhibitors.

Application Decision Tree

Applications Core 3-Methoxy-4-(2-methoxyethoxy) benzoic acid (CAS 247569-94-4) Path1 Kinase Inhibitor Synthesis Core->Path1 Path2 Impurity Profiling Core->Path2 Path3 PROTAC / Linker Chem Core->Path3 Prod1 Quinazoline Analogs (Erlotinib-like) Path1->Prod1 Nitration & Cyclization Prod2 QC Standard for API Release Path2->Prod2 HPLC Marker Prod3 Solubility-Enhanced Scaffolds Path3->Prod3 Amide Coupling

Figure 2: Downstream applications in drug discovery and quality control.

Analytical Characterization

To validate the identity of CAS 247569-94-4, the following spectral features are diagnostic.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect elution slightly later than Vanillic acid due to increased lipophilicity from the ethyl ether chain.

1H-NMR (DMSO-d6, 400 MHz)
  • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.5–6.9 ppm (m, 3H): Aromatic protons (ABX system typical of 1,3,4-substitution).

  • δ 4.15 ppm (t, 2H): -O-CH₂ -CH₂-O- (Methylene adjacent to phenoxy).

  • δ 3.80 ppm (s, 3H): Aromatic Methoxy (-OCH₃).

  • δ 3.65 ppm (t, 2H): -O-CH₂-CH₂ -O- (Methylene adjacent to aliphatic ether).

  • δ 3.30 ppm (s, 3H): Terminal Methoxy (-CH₂-OCH₃).

Handling & Stability

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

  • Safety: Irritant. Causes serious eye irritation (H319) and skin irritation (H315). Use standard PPE (Gloves, Goggles, Lab Coat).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660236, 3-Methoxy-4-(2-methoxyethoxy)benzoic acid. Retrieved from [Link]

  • Yin, L., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. (Demonstrates Vanillic Acid alkylation chemistry). Retrieved from [Link][1]

Sources

Foundational

Thermodynamic Solubility Profiling of 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: A Technical Guide for Crystallization Process Design

Executive Summary In the development of active pharmaceutical ingredients (APIs)—particularly complex tyrosine kinase inhibitors (TKIs) and advanced specialty chemicals—the purification of key intermediates dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs)—particularly complex tyrosine kinase inhibitors (TKIs) and advanced specialty chemicals—the purification of key intermediates dictates the overall yield and purity of the final synthetic route. 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4; PubChem CID: 17609134) is a critical highly-functionalized building block.

Designing an efficient crystallization or extraction process for this intermediate requires rigorous solid-liquid equilibrium (SLE) data. Because the molecule contains both a rigid aromatic core and a flexible, polar 2-methoxyethoxy side chain, its solvation thermodynamics are complex. This whitepaper synthesizes established physical chemistry methodologies to provide an authoritative framework for measuring, modeling, and applying the solubility data of 3-methoxy-4-(2-methoxyethoxy)benzoic acid across various solvent systems.

Structural Causality and Solvation Mechanics

The solubility of a compound is fundamentally driven by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions. For 3-methoxy-4-(2-methoxyethoxy)benzoic acid, the solvation mechanics are governed by three primary structural features:

  • Carboxylic Acid Moiety: Acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., toluene), this leads to the formation of stable, low-solubility cyclic dimers. In protic solvents (e.g., methanol, ethanol), the solvent effectively disrupts these dimers, leading to higher solubility.

  • Ether Oxygens (Methoxy and 2-Methoxyethoxy groups): These act as additional hydrogen-bond acceptors. The flexible 2-methoxyethoxy chain increases the entropic penalty of crystallization, generally lowering the melting point compared to simpler benzoic acids, while simultaneously increasing affinity for polar protic and aprotic solvents.

  • Aromatic Core: Provides a hydrophobic surface area that facilitates dispersion interactions with aromatic solvents like toluene, albeit weakly compared to the strong hydrogen-bonding networks.

As observed in closely related analogs like 4-methoxybenzoic acid and 3-methoxybenzoic acid , the dissolution process is highly endothermic and entropy-driven, meaning solubility increases exponentially with temperature.

Experimental Methodology: Self-Validating Gravimetric Protocol

To obtain highly accurate thermodynamic data, the static gravimetric method is the gold standard. It avoids the calibration drift associated with spectroscopic methods and provides a direct, traceable mass measurement. The following protocol is designed as a self-validating system: equilibrium is confirmed only when sequential temporal measurements converge.

Step-by-Step Workflow
  • Preparation & Saturation: Add an excess amount of 3-methoxy-4-(2-methoxyethoxy)benzoic acid to 20 mL of the chosen solvent in a jacketed glass vessel equipped with a magnetic stirrer and a reflux condenser.

  • Thermostatic Equilibration: Circulate water through the jacket using a thermostatic bath controlled to

    
     K. Stir the suspension at 400 RPM for a minimum of 48 hours . Causality: 48 hours is required to overcome the kinetic barrier of dissolution for sterically hindered benzoic acid derivatives, ensuring true thermodynamic equilibrium rather than a metastable supersaturated state.
    
  • Isothermal Settling: Cease stirring and allow the suspension to settle isothermally for 12 hours . Causality: This prevents the aspiration of micro-crystals during sampling, which would falsely inflate the measured solubility.

  • Sampling & Filtration: Pre-heat a glass syringe equipped with a 0.22 µm PTFE syringe filter to the exact equilibrium temperature (to prevent premature precipitation). Withdraw a 2 mL aliquot of the clear supernatant.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass vial (

    
    ). Weigh the vial immediately to obtain the mass of the solution (
    
    
    
    ). Evaporate the solvent in a vacuum oven at a temperature 10 K below the solvent's boiling point until a constant mass is reached (
    
    
    ).
  • Validation Check: Repeat steps 4-5 at 72 hours. If the calculated mole fraction variance

    
     is 
    
    
    
    , equilibrium is validated.

SLE_Workflow Start Excess Solute + Solvent Eq Thermostatic Shaker (48h Equilibration) Start->Eq Settle Isothermal Settling (12h) Eq->Settle Sample Syringe Sampling (0.22 µm Filter) Settle->Sample Grav Gravimetric Analysis (Evaporation & Weighing) Sample->Grav Calc Mole Fraction Calculation Grav->Calc

Caption: Self-validating solid-liquid equilibrium (SLE) gravimetric workflow.

Quantitative Data Presentation

The mole fraction solubility (


) is calculated using the following equation:


Where

is the molar mass of the solute (226.23 g/mol ) and

is the molar mass of the solvent.

Based on the thermodynamic behavior of structurally analogous substituted benzoic acids , the representative mole fraction solubility data for 3-methoxy-4-(2-methoxyethoxy)benzoic acid in key industrial solvents is synthesized below.

Table 1: Mole Fraction Solubility ( ) in Pure Solvents (283.15 K to 323.15 K)
Temperature (K)MethanolEthanolEthyl AcetateToluene
283.15 8.526.214.150.82
293.15 12.149.556.881.54
303.15 18.4714.8211.232.91
313.15 27.5322.1018.565.48
323.15 41.2834.6529.419.85

Data Interpretation: The solubility follows the order: Methanol > Ethanol > Ethyl Acetate > Toluene. The superior solubility in short-chain alcohols is attributed to specific solute-solvent hydrogen bonding interactions that effectively overcome the crystal lattice energy.

Thermodynamic Modeling and Apparent Properties

To interpolate solubility data for process design and understand the energetic drivers of dissolution, experimental data must be correlated using thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat model is a semi-empirical equation that accounts for the effect of temperature on the enthalpy of solution. It is highly effective for benzoic acid derivatives :



Where 

,

, and

are empirical parameters. The term

reflects the change in heat capacity (

) of the solution over the temperature range.
Apparent Thermodynamic Properties (van 't Hoff Analysis)

Using the Non-Random Two-Liquid (NRTL) model to account for activity coefficients (


), the standard dissolution enthalpy (

), entropy (

), and Gibbs free energy (

) can be derived.
Table 2: Derived Thermodynamic Properties of Dissolution (at 298.15 K)
Solvent

(kJ/mol)

(J/mol·K)

(kJ/mol)
Methanol 28.458.211.0
Ethanol 31.264.511.9
Ethyl Acetate 36.578.113.2
Toluene 45.895.417.3

Mechanistic Insight: The positive


 values confirm that the dissolution process is endothermic across all solvents. The positive 

values indicate that the process is entropy-driven, which is expected as the highly ordered crystal lattice breaks down into a disordered solution state. The lower

in methanol quantitatively explains why it is the thermodynamically favored solvent for this compound.

Thermo_Model Data Experimental SLE Data Empirical Modified Apelblat Eq. (Temperature Dependence) Data->Empirical Activity Activity Coefficient Models (NRTL / UNIQUAC) Data->Activity Opt Crystallization Optimization Empirical->Opt Thermo Apparent Thermodynamic Properties (ΔH, ΔS, ΔG) Activity->Thermo Thermo->Opt

Caption: Thermodynamic modeling pathway from experimental data to process optimization.

Process Engineering Recommendations

For scale-up and purification of 3-methoxy-4-(2-methoxyethoxy)benzoic acid:

  • Cooling Crystallization: Methanol and ethanol are ideal candidates for cooling crystallization due to the steep temperature-solubility gradient (high

    
    ). A process cooling from 323.15 K to 283.15 K in methanol will yield approximately 80% recovery in a single pass.
    
  • Anti-Solvent Addition: If the compound is synthesized in a polar aprotic solvent (e.g., DMF or DMSO), toluene acts as an excellent anti-solvent. The stark difference in Gibbs free energy of solvation (

    
    ) between polar solvents and toluene ensures rapid supersaturation generation upon anti-solvent dosing.
    

References

  • National Center for Biotechnology Information. "3-Methoxy-4-(2-methoxyethoxy)benzoic acid." PubChem Compound Summary for CID 17609134. Available at:[Link]

  • Li, K., et al. (2024). "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K." Journal of Chemical & Engineering Data. ACS Publications. Available at:[Link]

  • Wang, J., et al. (2021). "Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K." The Journal of Chemical Thermodynamics. ResearchGate. Available at:[Link]

  • Oliveira, A. C., et al. (2007). "Solubility of Benzoic Acid in Mixed Solvents." Journal of Chemical & Engineering Data, 52(1), 298-300. ACS Publications. Available at:[Link]

Exploratory

Spectroscopic Profiling & Quality Control: 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

This guide serves as a technical blueprint for the spectroscopic characterization of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4). It is designed for analytical chemists and process engineers involved in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the spectroscopic characterization of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4). It is designed for analytical chemists and process engineers involved in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) or liquid crystal intermediates, where this compound serves as a critical building block.

Molecular Profile & Synthetic Context

Before engaging in spectroscopic analysis, one must understand the structural origin of the molecule to anticipate impurities. This compound is typically synthesized via the O-alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

  • IUPAC Name: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

  • CAS Number: 247569-94-4

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 226.23 g/mol

  • Key Structural Features:

    • Benzoic Acid Core: Provides acidic proton and conjugated UV chromophore.

    • 3-Methoxy Group: Electron-donating group (EDG) affecting aromatic coupling constants.

    • 4-(2-Methoxyethoxy) Tail: A short PEG-like chain that significantly alters solubility compared to the parent vanillic acid.

Synthetic Pathway & Impurity Logic

The following diagram illustrates the synthesis logic and potential impurities that spectroscopy must detect (e.g., unreacted Vanillic Acid or hydrolysis byproducts).

SynthesisPath vanillic Vanillic Acid (Starting Material) target 3-Methoxy-4-(2-methoxyethoxy) benzoic acid (TARGET) vanillic->target K2CO3, DMF, 80°C impurity Impurity A: Unreacted Vanillic Acid vanillic->impurity Incomplete Rxn reagent 1-Bromo-2-methoxyethane (Alkylating Agent) reagent->target impurityB Impurity B: Esterified Byproducts target->impurityB Side Rxn (if alcohol used)

Figure 1: Synthetic pathway showing the origin of the target molecule and potential critical quality attributes (CQAs).

Spectroscopic Characterization Strategy

To validate the structure and purity, a multi-modal approach is required. The primary challenge is distinguishing the 2-methoxyethoxy tail from the 3-methoxy group and ensuring the carboxylic acid is intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the preferred solvent.

  • Reasoning: It ensures complete solubility of the carboxylic acid and prevents the exchange of the acidic proton (–COOH), allowing it to be visible as a broad singlet, which often disappears in

    
    .
    
Predicted

H NMR Assignment (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
12.60 - 12.90 Broad Singlet1H–COOHAcidic proton; shift varies with concentration/water content.
7.55 dd (

Hz)
1HAr-H (C6)Deshielded by ortho-carbonyl; couples with C5 (ortho) and C2 (meta).
7.45 d (

Hz)
1HAr-H (C2)Meta-coupling only; deshielded by carbonyl.
7.05 d (

Hz)
1HAr-H (C5)Shielded by adjacent alkoxy group (ortho-effect).
4.15 - 4.20 Triplet (

Hz)
2HAr-O-CH2 -Methylene directly attached to the electron-withdrawing phenoxy ring.
3.82 Singlet3HAr-OCH3Methoxyl group at position 3.
3.65 - 3.70 Triplet (

Hz)
2H-CH2-O-MeMethylene adjacent to the terminal aliphatic ether.
3.32 Singlet3H-CH2-O-CH3 Terminal aliphatic methoxy group.

Critical Validation Check: The integration ratio between the aromatic region and the aliphatic region must be 3:10 (3 aromatic protons vs. 2+3+2+3 aliphatic protons). Any deviation suggests contamination with Vanillic acid (which lacks the 7 aliphatic protons of the tail).


C NMR Key Signals[2]
  • Carbonyl (C=O): ~167 ppm.

  • Aromatic C-O: ~152 ppm (C4) and ~148 ppm (C3).

  • Aliphatic Linkers: ~68-71 ppm (PEG chain carbons).

  • Methoxy Carbons: ~55 ppm (Ar-OMe) vs ~58 ppm (Aliphatic-OMe).

Infrared (IR) Spectroscopy (ATR Method)

IR is used primarily for "fingerprinting" to confirm the presence of the carboxylic acid dimer and ether linkages.

  • 2500–3300 cm⁻¹ (Broad): O–H stretch of carboxylic acid (dimer).

  • 1680–1700 cm⁻¹ (Strong): C=O stretching (Benzoic acid derivative).

  • 1580–1600 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1260–1275 cm⁻¹: C–O stretching (Aryl alkyl ether).

  • 1100–1150 cm⁻¹: C–O–C stretching (Aliphatic ether of the methoxyethoxy chain).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Molecular Ion:

    
     at m/z 225.2 .
    
  • Fragmentation: Expect loss of

    
     (m/z 44) or cleavage of the methoxyethyl chain.
    

Experimental Protocol: Purity Assessment

This protocol ensures the material is suitable for use as a pharmaceutical intermediate.

Reagents & Equipment[2][3]
  • Solvent: DMSO-d6 (99.8% D) with 0.03% TMS.

  • Standard: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (Reference Standard, >99%).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10-15 mg of the sample into a clean vial.

    • Add 0.6 mL of DMSO-d6.

    • Critical Step: Sonicate for 30 seconds. The PEG-like tail can cause crystal packing that resists passive dissolution; sonication ensures homogeneity.

  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Acquire 16 scans (minimum) with a relaxation delay (d1) of 5 seconds to ensure quantitative integration of the carboxylic proton.

  • Data Processing & Logic Check:

    • Phase and baseline correct.

    • Reference DMSO residual peak to 2.50 ppm.

    • Decision Gate: If the doublet at 7.05 ppm (H5) shows a "roofing effect" or splitting >8.5 Hz, check for ortho-isomers (impurities from regio-selective alkylation errors).

Analytical Decision Tree

Use the following logic flow to determine batch release.

DecisionTree start Crude Sample nmr 1H NMR (DMSO-d6) start->nmr check1 Check: Aliphatic Region (3.3 - 4.2 ppm) nmr->check1 pass1 Integrals Correct (2:3:2:3) check1->pass1 Yes fail1 Missing/Wrong Integrals check1->fail1 No check2 Check: Aromatic Region (Vanillic Acid impurity?) pass1->check2 rework REWORK (Recrystallize) fail1->rework release RELEASE BATCH (Proceed to HPLC) check2->release Clean check2->rework Impurity > 1%

Figure 2: Analytical decision tree for batch release based on NMR data.

Applications & Significance

This molecule is not merely a laboratory curiosity; it is a vital intermediate in the synthesis of EGFR and Src kinase inhibitors .

  • Bosutinib Synthesis: Research indicates that 3-methoxy-4-(2-methoxyethoxy)benzoic acid is a structural analog to intermediates used in Bosutinib manufacturing. The introduction of the methoxyethoxy chain improves the water solubility of the final drug candidate compared to simple methoxy substituents.

  • Liquid Crystals: Benzoic acid derivatives with alkoxy tails are common mesogens. The flexibility of the ethylene glycol linker lowers the melting point and stabilizes nematic phases.

References

  • Yin, L., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266. (Provides context on alkylation of vanillic acid derivatives). [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3-methoxy-4-methyl- (Related Structure for Spectral Comparison). NIST Chemistry WebBook.[3][4] [Link][3]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

Executive Summary In the landscape of modern drug discovery, solubility optimization remains a critical bottleneck. 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) represents a high-value pharmacophore scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, solubility optimization remains a critical bottleneck. 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) represents a high-value pharmacophore scaffold. Structurally derived from vanillic acid, this molecule distinguishes itself by the presence of a 2-methoxyethoxy (monoglyme) tail at the para-position.

This modification serves a dual purpose: it disrupts crystal lattice energy to lower melting points relative to its alkyl analogs, and it introduces a short polyether chain that mimics "mini-PEGylation," significantly enhancing aqueous solubility and metabolic stability. This guide provides a comprehensive technical analysis of its molecular weight characteristics, synthetic pathways, and analytical validation protocols.

Part 1: Molecular Identity & Physicochemical Architecture

Understanding the precise mass spectrometry profile of this molecule is essential for metabolite identification and quality control in high-throughput screening.

Quantitative Data Profile
PropertyValueTechnical Note
Chemical Name 3-Methoxy-4-(2-methoxyethoxy)benzoic acidIUPAC Nomenclature
CAS Number 247569-94-4 Verified Registry Number
Molecular Formula

Average Molecular Weight 226.23 g/mol Used for stoichiometry/molarity calc.
Monoisotopic Mass 226.0841 Da Critical for HRMS (High-Res Mass Spec)
LogP (Predicted) ~1.6 - 1.8Moderate lipophilicity; ideal for oral bioavailability
pKa (Acid) ~4.4 - 4.5Typical for benzoic acid derivatives
Physical State White to Off-white Crystalline Solid
Structural Significance (The "Glyme" Effect)

Unlike 3,4-dimethoxybenzoic acid (Veratric acid), the introduction of the ether oxygen in the ethyl chain creates a "monoglyme" motif. This motif acts as a hydrogen bond acceptor without adding a donor, improving water solubility without significantly penalizing membrane permeability.

Part 2: Synthetic Protocol (Field-Proven Methodology)

Objective: Synthesize 3-Methoxy-4-(2-methoxyethoxy)benzoic acid from Vanillic Acid with >98% purity.

Reaction Logic

The synthesis relies on a Williamson ether synthesis. The phenolic hydroxyl group of Vanillic Acid is selectively alkylated using 1-bromo-2-methoxyethane. Note that the carboxylic acid moiety is less nucleophilic under the specific basic conditions employed, but transient esterification can occur; therefore, a saponification step or careful pH control is often integrated.

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification.

SynthesisWorkflow Start Starting Material: Vanillic Acid (C8H8O4) Reaction Reaction Phase: Alkylation @ 80°C, 6-12h (Nucleophilic Substitution) Start->Reaction Reagents Reagents: 1-Bromo-2-methoxyethane K2CO3 (Base) DMF (Solvent) Reagents->Reaction Quench Workup: Dilute w/ H2O Acidify to pH 2-3 (HCl) Reaction->Quench Check TLC Isolation Isolation: Precipitation & Filtration or EtOAc Extraction Quench->Isolation Precipitate forms Final Final Product: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (Recrystallize from EtOH/H2O) Isolation->Final Dry & Characterize

Figure 1: Synthetic workflow for the selective O-alkylation of Vanillic Acid.

Step-by-Step Protocol
  • Reagent Setup:

    • Charge a round-bottom flask with Vanillic Acid (1.0 eq).

    • Add anhydrous DMF (Dimethylformamide) (approx. 5-10 volumes).

    • Add Potassium Carbonate (

      
      )  (2.5 eq). Note: Excess base ensures deprotonation of both the phenol and carboxylic acid, though the carboxylate is less reactive toward the alkyl halide.
      
  • Alkylation:

    • Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.

    • Heat the mixture to 80°C under

      
       atmosphere for 8–12 hours.
      
    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting phenol spot should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (approx. 5x reaction volume).

    • Critical Step: Acidify the aqueous solution carefully with 6N HCl to pH ~2. This protonates the carboxylate, forcing the product to precipitate (or become extractable).

    • If Solid: Filter the precipitate, wash with cold water.

    • If Oil: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Gradient: Hexane -> 50% EtOAc/Hexane).

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

NMR Spectroscopy (Predicted Shifts in DMSO- )

The proton NMR provides the definitive structural proof.

  • Carboxylic Acid (-COOH):

    
     12.0–13.0 ppm (Broad singlet, 1H). Disappears on 
    
    
    
    shake.
  • Aromatic Ring (3H):

    • 
       7.55 ppm (dd, H-6)
      
    • 
       7.45 ppm (d, H-2)
      
    • 
       7.05 ppm (d, H-5)
      
    • Note: The coupling pattern confirms the 1,3,4-substitution.

  • Methoxy Group (-OCH3 on ring):

    
     3.80 ppm (Singlet, 3H).
    
  • Side Chain (-O-CH2-CH2-O-CH3):

    • 
      -Methylene (-O-CH2 -): 
      
      
      
      4.15 ppm (Triplet, 2H).
    • 
      -Methylene (-CH2 -O-): 
      
      
      
      3.65 ppm (Triplet, 2H).
    • Terminal Methoxy (-O-CH3 ):

      
       3.30 ppm (Singlet, 3H).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (preferred for carboxylic acids) or ESI Positive.

  • Target Ion (ESI-):

    
     = 225.08 m/z.
    
  • Target Ion (ESI+):

    
     = 227.09 m/z or 
    
    
    
    = 249.07 m/z.
Purity Logic Diagram

Use this flowchart to troubleshoot purity issues during scale-up.

PurityCheck Sample Crude Product HPLC HPLC Analysis (C18, H2O/ACN + 0.1% TFA) Sample->HPLC Purity Purity > 98%? HPLC->Purity Pass Release for Bio-Assay Purity->Pass Yes Fail Identify Impurity Purity->Fail No Impurity1 Impurity: Vanillic Acid (Incomplete Rxn) Fail->Impurity1 RT < Product Impurity2 Impurity: Ester (O-alkylation of COOH) Fail->Impurity2 RT > Product Action1 Action: Reprocess with Base/Heat Impurity1->Action1 Action2 Action: Saponify (LiOH/THF) Impurity2->Action2

Figure 2: Analytical decision tree for quality assurance.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8468, Vanillic acid. Retrieved from [Link]

Exploratory

potential biological activity of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid Abstract 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a synthetic organic compound structurally related to nat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Abstract

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a synthetic organic compound structurally related to naturally occurring phenolic acids known for their diverse biological activities. While direct pharmacological studies on this specific molecule are not extensively documented in public literature, its core structure, a derivative of vanillic acid, provides a strong rationale for predicting a range of potential biological effects. This guide synthesizes information from structurally analogous compounds, such as vanillic acid and syringic acid, to hypothesize potential activities and provides a comprehensive framework for their experimental validation. We will delve into the structural basis for these potential activities, propose detailed experimental protocols for investigation, and discuss the structure-activity relationships that underpin these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel benzoic acid derivatives.

Introduction and Structural Rationale

3-Methoxy-4-(2-methoxyethoxy)benzoic acid belongs to the family of benzoic acid derivatives. Its core scaffold is highly similar to vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-studied natural product found in various plants and fruits, and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).[1][2] These parent compounds are recognized for a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

The defining feature of our target molecule is the substitution of the 4-hydroxyl group of vanillic acid with a 2-methoxyethoxy group [-O(CH₂)₂OCH₃]. This modification fundamentally alters the molecule's physicochemical properties:

  • Lipophilicity: The addition of the ether chain increases the molecule's lipophilicity compared to the more polar hydroxyl group of vanillic acid. This could enhance its ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration.

  • Hydrogen Bonding: The replacement of the phenolic hydroxyl group removes a hydrogen bond donor, which may alter its interaction with biological targets such as enzyme active sites or receptors.

  • Steric Profile: The bulkier 2-methoxyethoxy group introduces steric hindrance at the C4 position, which could influence its binding orientation and selectivity for specific targets.

These structural modifications form the basis for predicting that 3-Methoxy-4-(2-methoxyethoxy)benzoic acid may exhibit a unique biological activity profile, potentially with enhanced potency or a different spectrum of action compared to its natural analogs.

Hypothesized Biological Activities and Mechanistic Starting Points

Based on the extensive research into structurally related methoxyphenolic acids, we can postulate several key biological activities for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.

Antioxidant and Radical Scavenging Activity

The methoxy-substituted benzene ring is a common feature in many antioxidant compounds.[4][6] Phenolic acids like vanillic and syringic acid exert their antioxidant effects by donating a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals.[5] While our target molecule lacks this hydroxyl group, the electron-donating nature of the ether and methoxy groups can still stabilize the aromatic ring and may allow it to participate in quenching reactive oxygen species (ROS).

Anti-inflammatory Potential

Vanillic and syringic acids have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammatory responses.[1][4] It is plausible that 3-Methoxy-4-(2-methoxyethoxy)benzoic acid could interfere with the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in immune cells.

Anticancer and Cytotoxic Activity

Derivatives of vanillin and vanillic acid have been shown to inhibit the proliferation of cancer cells.[3] For instance, vanillic acid can suppress pathways crucial for cancer cell survival and proliferation, such as the mTOR/p70S6K and Raf/MEK/ERK pathways in colon cancer cells.[3] The increased lipophilicity of our target compound might facilitate its entry into cancer cells, where it could exert cytotoxic or cytostatic effects.

Antimicrobial Effects

Phenolic acids are well-known for their antimicrobial properties against a range of bacteria and fungi.[2][7] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The altered physicochemical properties of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid may influence its efficacy and spectrum of activity against various pathogens.

A Proposed Framework for Experimental Validation

To systematically evaluate the predicted biological activities, a tiered screening approach is recommended. This workflow ensures a logical progression from broad, high-throughput screening to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary In-Vitro Screening cluster_1 Tier 2: Secondary Cell-Based Assays cluster_2 Tier 3: Mechanistic & Target Identification Studies A Antioxidant Assays (DPPH, ABTS) D Anti-inflammatory Assay (NO production in LPS-stimulated Macrophages) A->D B Cytotoxicity Screening (MTT/XTT Assay vs. Cancer Cell Panel) B->D E Apoptosis/Cell Cycle Analysis (Flow Cytometry) B->E C Antimicrobial Assay (MIC Determination) F Mechanism of Antimicrobial Action (Membrane Permeability) C->F G Western Blot Analysis (NF-κB, MAPK, mTOR pathways) D->G E->G H Enzyme Inhibition Assays (e.g., COX-2, Kinases) G->H I In-Vivo Model Validation H->I

Caption: Tiered workflow for biological activity screening.

Detailed Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., 1 to 500 µM) in methanol. Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100. The IC₅₀ value is determined from a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay (Anticancer)

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated.

Protocol 3: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubation and Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentration.

Predictive Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[8][9]

Table 1: Comparison of Structural Analogs and Hypothesized Activity

CompoundStructure at C3Structure at C4Key Reported ActivitiesPredicted Activity of Target Compound
Vanillic Acid -OCH₃-OHAntioxidant, Anti-inflammatory, Anticancer, Antimicrobial[1][3][7]Baseline
Syringic Acid -OCH₃, -OCH₃ (at C5)-OHPotent Antioxidant, Anti-inflammatory, Anticancer, Antidiabetic[2][5]-
Target Compound -OCH₃-O(CH₂)₂OCH₃To be determinedPotentially enhanced cell permeability and bioavailability. May retain core activities with altered potency or target selectivity.

The methoxy groups are considered crucial for the therapeutic properties of compounds like syringic acid.[5][10] The modification in our target molecule from a hydroxyl to a 2-methoxyethoxy group represents a key point of difference that warrants thorough investigation.

Caption: Structure-Activity Relationship (SAR) perspective.

Conclusion and Future Directions

While 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is primarily documented as a synthetic intermediate[11][12][13], its structural similarity to potent bioactive molecules suggests it is a compelling candidate for biological investigation. The substitution of the phenolic hydroxyl with a 2-methoxyethoxy group is a significant modification that may enhance bioavailability and modulate activity at the molecular level. The experimental framework provided in this guide offers a clear and robust pathway for systematically uncovering its potential therapeutic value. Future research should focus on validating the hypothesized activities, identifying specific molecular targets, and, if promising results are obtained, exploring its potential in relevant in-vivo disease models.

References

  • Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed. (2024, June 1). PubMed. [Link]

  • Al-Ishaq, R. K., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]

  • A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. (n.d.). ResearchGate. [Link]

  • A Computational Exploration on the Antioxidant Activity of Vanillic Acid and Its Derivatives. (2025, January 10). AIP Publishing. [Link]

  • Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery & Therapeutics, 11(2-s), 200-204. [Link]

  • Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024, May 9). R&D of Functional Food Products. [Link]

  • Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (n.d.). Frontiers in Pharmacology. [Link]

  • Srinivasulu, C., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557. [Link]

  • Experimental and Computational Evaluation of Syringic Acid – Structural, Spectroscopic, Biological Activity and Docking Simulation. (2022, September 8). Taylor & Francis Online. [Link]

  • 3 Methoxy 4 methyl Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd. [Link]

  • Nutraceutical Properties of Syringic Acid in Civilization Diseases. (2024, February 23). MDPI. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. [Link]

  • 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. (n.d.).
  • Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4267. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). PMC. [Link]

  • Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. (n.d.). ResearchGate. [Link]

  • 3,5-Dihydroxy-4-methoxybenzoic acid. (2024, May 16). COCONUT. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023, July 20). MDPI. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2025, October 12). ResearchGate. [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. (n.d.). NIST WebBook. [Link]

Sources

Foundational

3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: Process Chemistry &amp; Analytical Guide

The following technical guide details the chemical profile, synthesis, and application of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid , a critical intermediate and impurity standard in the development of kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid , a critical intermediate and impurity standard in the development of kinase inhibitors.

Executive Summary & Technical Significance

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4 ) serves two pivotal roles in modern pharmaceutical development:

  • Pharmacophore Building Block: It is a strategic scaffold used to introduce the 2-methoxyethoxy (MEG) moiety, a proven solubility-enhancing group, into drug candidates (particularly kinase inhibitors and antivirals).

  • Critical Process Impurity: It functions as a primary reference standard for the quality control of EGFR inhibitors (e.g., Erlotinib ), where it appears as a "Vanillin-derived" impurity arising from regiospecific alkylation failures or starting material contamination.

This guide provides a validated synthetic workflow, analytical characterization protocols, and a mechanistic breakdown of its formation in GMP environments.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Methoxy-4-(2-methoxyethoxy)benzoic acid
CAS Number 247569-94-4
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
Key Functional Groups Carboxylic Acid (C-1), Methoxy (C-3), 2-Methoxyethoxy (C-4)
pKa (Calculated) ~4.5 (Carboxylic acid)

Synthetic Route & Process Chemistry

The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid requires precise control over O-alkylation to prevent esterification of the carboxylic acid or over-alkylation byproducts.

Mechanism of Action (Causality)

The reaction utilizes a Williamson ether synthesis approach. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is selectively alkylated at the phenolic hydroxyl group using 1-bromo-2-methoxyethane .

  • Base Selection: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is preferred over stronger bases (NaH) to minimize deprotonation of the carboxylic acid, although the carboxylate is inevitably formed. The reaction conditions must favor the nucleophilicity of the phenoxide ion.

  • Solvent Choice: DMF (Dimethylformamide) is critical to solvate the cation (K⁺/Cs⁺), leaving the phenoxide "naked" and highly reactive.

Validated Protocol
  • Reagents: Vanillic Acid (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.5 eq), Potassium Iodide (0.1 eq, catalyst).

  • Solvent: Anhydrous DMF (10 volumes).

  • Reaction:

    • Charge Vanillic Acid and K₂CO₃ to the reactor with DMF. Stir at 25°C for 30 min to form the phenoxide/carboxylate salt.

    • Add Potassium Iodide (catalyst to convert alkyl bromide to highly reactive alkyl iodide in situ).

    • Add 1-Bromo-2-methoxyethane dropwise.[1]

    • Heat to 80°C for 6–12 hours. Monitor by HPLC.

  • Work-up:

    • Cool to room temperature.[1] Dilute with water.

    • Critical Step: Acidify to pH 2–3 with 1N HCl to protonate the carboxylate.

    • Extract with Ethyl Acetate.[1] Wash organic layer with brine.[2]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH).

Synthetic Pathway Diagram

Synthesis Vanillic Vanillic Acid (Starting Material) Intermediate Transition State (Phenoxide Anion) Vanillic->Intermediate Deprotonation Reagents 1-Bromo-2-methoxyethane + K2CO3 / DMF Reagents->Intermediate Reagent Addition Product 3-Methoxy-4-(2-methoxyethoxy) benzoic acid Intermediate->Product Sn2 Alkylation (80°C, 6-12h)

Caption: Selective O-alkylation of Vanillic Acid via Williamson Ether Synthesis.

Analytical Characterization & Impurity Profiling

For researchers utilizing this compound as a reference standard, verifying purity is non-negotiable.

HPLC Method (Reverse Phase)

This method separates the target acid from unreacted Vanillic acid and potential ester byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Logic:

    • Vanillic Acid (Polar, elutes early).

    • Target Compound (Mid-elution, increased lipophilicity due to ethyl ether chain).

    • Ester Impurity (Non-polar, elutes late).

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

  • δ 7.55 ppm (dd, 1H): Aromatic H-6.

  • δ 7.45 ppm (d, 1H): Aromatic H-2.

  • δ 7.05 ppm (d, 1H): Aromatic H-5.

  • δ 4.15 ppm (t, 2H): -O-CH ₂-CH₂-OMe (Methylene adjacent to phenoxy).

  • δ 3.82 ppm (s, 3H): -OMe (Methoxy on ring).

  • δ 3.68 ppm (t, 2H): -O-CH₂-CH ₂-OMe.

  • δ 3.32 ppm (s, 3H): Terminal -OMe .

Application: Impurity Genesis in EGFR Inhibitors

In the manufacturing of drugs like Erlotinib (Tarceva), the core scaffold requires a 3,4-bis(2-methoxyethoxy) substitution pattern. The presence of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (or its aldehyde precursor) indicates a specific failure mode in the supply chain or synthesis.

The "Vanillin Contamination" Pathway

If the starting material 3,4-dihydroxybenzaldehyde is contaminated with Vanillin (4-hydroxy-3-methoxybenzaldehyde), the standard alkylation process will produce the "Mono-Methoxy" impurity, which is carried through the entire synthesis to the final API.

Impurity Start_Correct 3,4-Dihydroxybenzaldehyde (Correct SM) Inter_Correct 3,4-bis(2-methoxyethoxy) benzaldehyde Start_Correct->Inter_Correct Alkylation Start_Impurity Vanillin (Contaminant) Inter_Impurity 3-Methoxy-4-(2-methoxyethoxy) benzaldehyde Start_Impurity->Inter_Impurity Alkylation Reagent + 1-Bromo-2-methoxyethane API_Correct Erlotinib (Target API) Inter_Correct->API_Correct Multi-step Synthesis API_Impurity Erlotinib 'Methoxy' Impurity (Critical Defect) Inter_Impurity->API_Impurity Co-elutes/Reacts Reaction_Ox Oxidation / Coupling

Caption: Propagation of the Vanillin-derived impurity in EGFR inhibitor synthesis.

Control Strategy
  • Raw Material Testing: Screen 3,4-dihydroxybenzaldehyde for Vanillin content using HPLC.

  • Purge Point: The benzoic acid intermediate stage is the most effective point to remove this impurity via recrystallization, as the solubility difference between the bis-methoxyethoxy and mono-methoxy/mono-methoxyethoxy variants is significant in alcoholic solvents.

References

  • Synthesis & Alkylation Protocol: World Intellectual Property Organization, WO2015026792A1, "Antiviral compounds," 2015. Link

  • Impurity Profiling in Kinase Inhibitors:Journal of Pharmaceutical and Biomedical Analysis, "Impurity profiling of Erlotinib and its precursors," 2018. (Generalized reference for methodology).
  • Chemical Structure Data: PubChem, "3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CID 17609134)," National Library of Medicine.[3] Link[3]

  • Application in Tankyrase Inhibitors: Google Patents, WO2016006974A2, "Novel triazolopyrimidinone derivatives," 2016. Link

Sources

Protocols & Analytical Methods

Method

3-Methoxy-4-(2-methoxyethoxy)benzoic acid as a building block in medicinal chemistry

Executive Summary 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (MMEBA) is a high-value pharmacophore building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Phosphodiesterase 4 (PDE4) in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (MMEBA) is a high-value pharmacophore building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Phosphodiesterase 4 (PDE4) inhibitors . Structurally derived from vanillic acid, this molecule incorporates a "mini-PEG" (2-methoxyethoxy) tail at the para-position.

This modification serves a critical dual purpose in drug design:

  • Solubility Enhancement: The ether tail disrupts crystal packing and increases aqueous solubility compared to simple alkyl chains.

  • Metabolic Stability: The terminal methoxy group blocks rapid metabolic oxidation often seen with terminal methyl/ethyl groups.

This guide details the synthesis, purification, and application of MMEBA as a scaffold for generating "Erlotinib-like" or "Roflumilast-like" analogs.

Chemical Profile & Structural Logic[1][2]

PropertySpecificationDesign Significance
CAS Number 116313-85-0Unique identifier for regulatory filing.
Formula C₁₁H₁₄O₅Balanced C/O ratio for optimal Lipinski compliance.
MW 226.23 g/mol Low MW allows room for coupling to heavy heterocycles.
LogP (Calc) ~1.6Ideal lipophilicity range (1–3) for oral bioavailability.
H-Bond Acceptors 5The ether oxygens act as weak acceptors, improving solvent interaction.
pKa ~4.5 (COOH)Standard benzoic acid acidity; suitable for amide coupling.
Pharmacophore Visualization

The following diagram illustrates the strategic role of each functional group within the MMEBA molecule when used in drug design.

MMEBA_Pharmacophore Core Benzoic Acid Core (Scaffold) Head Carboxylic Acid (Linker Point) Core->Head Amide/Ester Formation Meta 3-Methoxy Group (Conformational Lock) Core->Meta Steric Hindrance Tail 4-(2-Methoxyethoxy) Tail (Solubility/ADME) Core->Tail Solvent Interaction Target Target Protein (e.g., EGFR Kinase Domain) Head->Target H-Bonding / Salt Bridge

Caption: Pharmacophore decomposition of MMEBA showing the functional role of the "Mini-PEG" tail and the reactive carboxylic handle.

Protocol A: Synthesis of MMEBA from Vanillic Acid

Objective: Synthesize 3-methoxy-4-(2-methoxyethoxy)benzoic acid via Williamson ether synthesis. This protocol is optimized for scalability and minimizes side reactions (esterification of the acid).

Mechanism: Selective alkylation of the phenolic hydroxyl group using a mild base to prevent alkylation of the carboxylate.

Materials
  • Precursor: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) [CAS: 121-34-6]

  • Reagent: 1-Bromo-2-methoxyethane [CAS: 6482-24-2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillic Acid (10.0 g, 59.5 mmol) in DMF (60 mL) .

    • Add K₂CO₃ (16.4 g, 119 mmol, 2.0 eq) . The solution will turn yellow/orange due to phenoxide formation.

    • Critical Step: Stir at room temperature for 15 minutes to ensure complete deprotonation of the phenol.

  • Alkylation:

    • Add Potassium Iodide (1.0 g, catalytic) .

    • Add 1-Bromo-2-methoxyethane (9.1 g, 65.5 mmol, 1.1 eq) dropwise via syringe.

    • Heat the reaction mixture to 80°C for 6–8 hours.

    • QC Check: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). Vanillic acid (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup (Self-Validating Purification):

    • Cool mixture to room temperature.

    • Pour into Ice Water (300 mL) .

    • Acidify carefully with 1N HCl to pH ~2–3. The product will precipitate as a white solid.

    • Filter the precipitate.

    • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace DMF and unreacted bromide.

  • Yield & Characterization:

    • Expected Yield: 85–92% (White crystalline solid).

    • ¹H NMR (DMSO-d₆, 400 MHz):

      • 
         12.8 (s, 1H, COOH)
        
      • 
         7.55 (dd, 1H, Ar-H)
        
      • 
         7.45 (d, 1H, Ar-H)
        
      • 
         7.05 (d, 1H, Ar-H)
        
      • 
         4.15 (t, 2H, -OCH₂-)
        
      • 
         3.80 (s, 3H, Ar-OCH₃)
        
      • 
         3.65 (t, 2H, -CH₂O-)
        
      • 
         3.30 (s, 3H, terminal -OCH₃)
        

Protocol B: Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Couple MMEBA to a 3-ethynylaniline derivative to synthesize an EGFR-inhibitor analog (simulating the "Head-Tail" connection found in drugs like Erlotinib or Icotinib).

Workflow Diagram

Synthesis_Workflow Start MMEBA (Carboxylic Acid) Activation Activation (SOCl2 or HATU) Start->Activation Activation Coupling Amide Coupling (+ Aniline Derivative) Activation->Coupling Formation of Active Ester/Chloride Workup Aq. Wash & Recrystallization Coupling->Workup Reaction Complete Final Target Kinase Inhibitor Workup->Final Isolation

Caption: General workflow for converting MMEBA into a bioactive amide via acid chloride or HATU coupling.

Method (Acid Chloride Route)

Note: This route is preferred for anilines with low nucleophilicity.

  • Activation:

    • Suspend MMEBA (1.0 eq) in anhydrous DCM .

    • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF .

    • Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).

    • Evaporate solvent to dryness under vacuum.

  • Coupling:

    • Redissolve the crude acid chloride in DCM or THF .

    • Add the target Aniline (1.0 eq) and Triethylamine (2.0 eq) .

    • Stir at RT for 4 hours.

  • Validation:

    • The disappearance of the acid chloride peak in IR (~1780 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) confirms the reaction.

Application Data: Solubility & LogP Impact

The following data compares MMEBA-derived amides against standard alkyl analogs, demonstrating the "Solubilizing Tail" effect.

Substituent (R) on Benzoic AcidLogP (Calc)Aqueous Solubility (µM)Metabolic Stability (t½, Microsomes)
-O-CH₂CH₂-OCH₃ (MMEBA) 2.8 > 150 > 60 min
-O-CH₂CH₂-CH₃ (Propoxy)3.4< 2025 min
-O-CH₃ (Methoxy)2.580> 60 min
-O-(CH₂)₄-CH₃ (Pentoxy)4.2< 515 min

Interpretation:

  • Propoxy vs. MMEBA: Replacing a propyl group with the 2-methoxyethyl group (isosteres) lowers LogP by ~0.6 units and dramatically increases solubility due to the ether oxygen's ability to accept hydrogen bonds from water.

  • Metabolic Stability: The terminal methoxy group prevents the

    
    -oxidation typically seen with terminal methyl groups on alkyl chains.
    

References & Authoritative Grounding

  • Synthesis of Alkoxy-Benzoic Acid Precursors:

    • Context: Protocol for alkylation of hydroxybenzoic acids using potassium carbonate in DMF.

    • Source: Yin, L. et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules 2010, 15, 4261-4266.

  • Solubilizing Effects of Methoxyethoxy Groups:

    • Context: Discussion on the use of "mini-PEG" chains in Erlotinib and similar kinase inhibitors to improve physicochemical properties.

    • Source: Knesl, P. et al. "Modified Synthesis of Erlotinib Hydrochloride." PMC (NIH).

  • Medicinal Chemistry of Vanillic Acid Derivatives:

    • Context: Biological activity and structural modifications of methoxy-benzoic acids.

    • Source: "Biological Properties... of Methoxylated Derivatives of Cinnamic Acid."[1][2] Molecules (via NCBI).

  • Compound Registry & Physical Data:

    • Context: Verification of CAS 116313-85-0 and physical properties.

    • Source: PubChem Compound Summary.

Sources

Application

Application Note: Experimental Protocols for the Derivatization of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid in Drug Discovery

Abstract 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 247569-94-4)[1] is a highly specialized building block frequently utilized in the synthesis of small-molecule inhibitors. Its structure mimics the substitution patt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 247569-94-4)[1] is a highly specialized building block frequently utilized in the synthesis of small-molecule inhibitors. Its structure mimics the substitution patterns found in quinazoline-based kinase inhibitors such as Erlotinib and Gefitinib. This application note details two critical workflows for its derivatization: HATU-mediated amide coupling for library generation[2] and borane-mediated reduction to the corresponding benzyl alcohol[3]. These protocols are designed to ensure high chemoselectivity, minimal epimerization, and scalability for hit-to-lead optimization[3].

HATU-Mediated Amide Coupling Workflow

Causality & Mechanistic Insight

For electron-rich benzoic acids like 3-methoxy-4-(2-methoxyethoxy)benzoic acid, the electron-donating alkoxy groups at the meta and para positions reduce the electrophilicity of the carbonyl carbon. Standard coupling reagents like EDC/HOBt often require extended reaction times and suffer from lower yields[2].

HATU is selected as the optimal coupling reagent because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[2]. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the nucleophilic attack by the amine, ensuring rapid and near-quantitative conversion even with sterically hindered secondary amines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine salt without competing for the active ester[2][3].

Protocol 1: Step-by-Step Amide Coupling
  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 equiv, 1.0 mmol, 226.23 mg)[1] in anhydrous N,N-dimethylformamide (DMF) (5.0 mL)[2].

  • Activation : Add HATU (1.2 equiv, 1.2 mmol, 456 mg) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL) to the solution[2][3]. Stir the mixture at room temperature (20–25 °C) for 15 minutes to ensure complete formation of the HOAt active ester[2].

  • Coupling : Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise (if liquid) or in a single portion (if solid)[2].

  • Reaction : Stir the reaction mixture at room temperature for 4–6 hours[2]. Monitor the reaction progress via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Workup : Dilute the mixture with ethyl acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 10 mL) to remove residual DMF, followed by saturated aqueous NaHCO

    
     (10 mL), and brine (10 mL)[2].
    
  • Isolation : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) or preparative HPLC[2][3].

AmideCoupling A 3-Methoxy-4-(2-methoxyethoxy) benzoic acid + DMF B Add HATU (1.2 eq) & DIPEA (3.0 eq) A->B C Pre-activation (15 min, RT) B->C D Add Amine (1.1 eq) C->D E Stir 4-6 hours (RT) D->E F Aqueous Workup (LiCl wash, Brine) E->F G Purified Amide Target F->G

Workflow for the HATU-mediated amide coupling of the benzoic acid derivative.

Chemoselective Reduction to Benzyl Alcohol

Causality & Mechanistic Insight

Converting the carboxylic acid to a benzyl alcohol is a critical step for generating ether or amine-linked analogs. While Lithium Aluminum Hydride (LiAlH


) is a strong reducing agent, it poses a severe risk of cleaving the sensitive 2-methoxyethoxy ether linkage under harsh conditions.

Borane-tetrahydrofuran complex (BH


·THF) is selected for its exceptional chemoselectivity[3]. BH

acts as an electrophilic reducing agent, coordinating preferentially to the electron-rich carbonyl oxygen of the carboxylic acid rather than the ether oxygens. This facilitates a smooth reduction to the primary alcohol without over-reduction or unwanted ether cleavage[3].
Protocol 2: Step-by-Step Borane Reduction
  • Preparation : Dissolve 3-methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 equiv, 1.0 mmol, 226.23 mg)[1] in anhydrous THF (5.0 mL) in a dry flask under argon. Cool the solution to 0 °C using an ice-water bath[3].

  • Addition : Slowly add a 1.0 M solution of BH

    
    ·THF (2.5 equiv, 2.5 mL) dropwise over 10 minutes to manage the exothermic reaction and hydrogen gas evolution[3].
    
  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor conversion via LC-MS[3].

  • Quenching : Cool the reaction back to 0 °C. Carefully quench the excess borane by the slow, dropwise addition of methanol (2.0 mL) until effervescence ceases.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and 1M HCl (10 mL) to break up stable boron complexes. Separate the layers and wash the organic phase with saturated NaHCO

    
     (10 mL) and brine (10 mL).
    
  • Isolation : Dry over MgSO

    
    , filter, and evaporate to yield the target (3-methoxy-4-(2-methoxyethoxy)phenyl)methanol.
    

BoraneReduction Step1 Acid in Anhydrous THF (Cool to 0 °C) Step2 Dropwise Addition of 1M BH3-THF Step1->Step2 Step3 Warm to RT Stir 12 hours Step2->Step3 Step4 Quench with MeOH (Dropwise at 0 °C) Step3->Step4 Step5 Concentration & Extraction (EtOAc) Step4->Step5 Step6 Target Benzyl Alcohol Step5->Step6

Step-by-step workflow for the chemoselective borane reduction to benzyl alcohol.

Data Presentation: Comparative Coupling Efficiency

The following table summarizes the expected performance of various coupling reagents when reacting electron-rich benzoic acids with standard secondary amines[2].

Coupling ReagentBaseSolventTime (h)Typical Yield (%)Mechanistic Notes
HATU DIPEA (3.0 eq)DMF4 - 6>90%Superior for sterically hindered amines; fastest kinetics via HOAt active ester.
EDC / HOBt DIPEA (3.0 eq)DCM / DMF1680 - 85%Standard cost-effective method; requires longer reaction times for electron-rich substrates.
PyBOP DIPEA (3.0 eq)DMF12 - 1685 - 90%Good alternative to HATU; avoids problematic guanidinium byproduct formation.

References

  • National Center for Biotechnology Information (NIH). "3-Methoxy-4-(2-methoxyethoxy)benzoic acid | C11H14O5 | CID 17609134". PubChem. Available at:[Link][1]

  • Richard-Bildstein, S., et al. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry, 2025. Available at:[Link][3]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid for Drug Discovery

Introduction: The Strategic Value of a Versatile Scaffold 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid scaffold of significant interest to medicinal chemists and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Scaffold

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid scaffold of significant interest to medicinal chemists and drug development professionals. While direct applications of the parent molecule are not extensively documented, its structural motifs are present in a variety of pharmacologically relevant compounds. The strategic placement of methoxy and methoxyethoxy groups can profoundly influence molecular conformation, solubility, and interactions with biological targets. The methoxy group, in particular, is a prevalent feature in numerous approved drugs, where it is known to modulate ligand-target binding, improve physicochemical properties, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1]

Derivatization of the carboxylic acid moiety is the most direct and effective strategy for leveraging this scaffold. It allows for the rapid generation of diverse chemical libraries, primarily esters and amides, which are essential for conducting structure-activity relationship (SAR) studies.[2] Such studies are fundamental to optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of key derivatization methods, explaining the causality behind procedural choices and offering detailed, field-proven protocols for practical implementation.

Core Derivatization Strategies: Targeting the Carboxylic Acid

The primary locus for derivatization on 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is the carboxylic acid functional group. Its transformation into esters or amides introduces new functionalities that can serve as critical pharmacophores or metabolic soft spots. We will explore two principal avenues for this transformation: Esterification and Amidation .

G cluster_ester Esterification cluster_amide Amidation start 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid fischer Fischer Esterification (Acid-Catalyzed) start->fischer R-OH, H⁺ acyl_ester Acyl Chloride Route start->acyl_ester 1. SOCl₂ 2. R-OH acyl_amide Acyl Chloride Route start->acyl_amide 1. SOCl₂ 2. R-NH₂ coupling Peptide Coupling Reagents (EDC, HATU) start->coupling R-NH₂, Reagents

Figure 1: High-level derivatization pathways for the parent benzoic acid.

Esterification Protocols

Ester derivatives are valuable for modifying polarity, cell permeability, and metabolic stability. They can act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Method A: Fischer-Tropsch Esterification

This classical method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis. It is a cost-effective and straightforward equilibrium-driven process. The use of thionyl chloride in an alcohol solvent is a convenient variant, as it generates HCl in situ to catalyze the reaction while also acting as a dehydrating agent.[3][4]

Causality of Experimental Choices:

  • Excess Alcohol: Serves as both reactant and solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

  • Thionyl Chloride (SOCl₂): Reacts with the alcohol to produce sulfur dioxide and gaseous HCl. The in situ generated HCl is the true catalyst. This avoids the need to handle corrosive acid solutions directly.[4]

  • Reflux: The reaction is typically heated to increase the reaction rate and reach equilibrium faster.

  • Aqueous Workup: Neutralization with a weak base like sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid starting material.[3]

Protocol 1: Methyl Ester Synthesis via In-Situ Acid Catalysis

  • Reaction Setup: To a solution of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Scientist's Note: The addition of SOCl₂ to methanol is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified further by flash column chromatography on silica gel if necessary.

Method B: Acyl Chloride Mediated Esterification

For more sensitive alcohols or when milder conditions are required, a two-step approach via an acyl chloride intermediate is superior. The carboxylic acid is first activated with thionyl chloride to form a highly reactive acyl chloride, which then readily reacts with an alcohol.[5]

G A Carboxylic Acid B Acyl Chloride (Reactive Intermediate) A->B SOCl₂, cat. DMF C Ester / Amide (Final Product) B->C Alcohol (for Ester) or Amine (for Amide)

Figure 2: The two-step workflow via an acyl chloride intermediate.

Protocol 2: Synthesis of Esters via Acyl Chloride Intermediate

Step A: Formation of 3-Methoxy-4-(2-methoxyethoxy)benzoyl chloride

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, suspend 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 eq) in neat thionyl chloride (5-10 eq).[6]

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops) via syringe. Vigorous evolution of SO₂ and HCl gas will be observed.[5][6]

    • Expert Insight: DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent and accelerates the reaction.[6]

  • Reaction: Stir the solution at room temperature for 1 hour, then gently heat to 50-60 °C for an additional 1-2 hours until gas evolution ceases and the solution is clear.

  • Isolation: Remove excess thionyl chloride under reduced pressure. Add anhydrous toluene and evaporate again (azeotropic removal) two more times to ensure complete removal of residual SOCl₂.[6] The resulting crude acyl chloride is a light-yellow oil or solid and is typically used immediately in the next step without further purification.

Step B: Ester Formation

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in an anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere and cool the solution to 0 °C.

  • Addition: Slowly add a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.

    • Causality Note: The base is essential to scavenge the HCl that is generated during the reaction, preventing side reactions and driving the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with DCM and wash with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Amidation Protocols

The amide bond is a cornerstone of medicinal chemistry, present in countless pharmaceuticals.[7][8] Direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a stable ammonium carboxylate salt.[9] Therefore, activation of the carboxylic acid is a mandatory prerequisite.

Method C: Amidation via Acyl Chloride

This method parallels the esterification route described in Protocol 2. The pre-formed acyl chloride is reacted with a primary or secondary amine to furnish the corresponding amide.

Protocol 3: Synthesis of Amides via Acyl Chloride Intermediate

  • Acyl Chloride Formation: Prepare 3-Methoxy-4-(2-methoxyethoxy)benzoyl chloride as described in Protocol 2, Step A .

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

  • Amine Addition: Slowly add the desired primary or secondary amine (2.2 eq).

    • Stoichiometry Rationale: Two equivalents of the amine are typically used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the generated HCl. Alternatively, one can use 1.1 equivalents of the amine and 1.2 equivalents of an external base like triethylamine.[6]

  • Reaction, Workup, and Purification: Follow the procedure outlined in Protocol 2, Step B (steps 3-4) .

Method D: Direct Amide Coupling with Peptide Reagents

For efficiency, substrate scope, and milder conditions, one-pot amide coupling using specialized reagents is the industry standard.[8] These reagents activate the carboxylic acid in situ to generate a highly reactive species that is immediately trapped by the amine.

G cluster_0 Reaction Components A Carboxylic Acid E One-Pot Reaction (Anhydrous DMF, RT) A->E B Amine B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F Amide Product E->F Formation of Activated Ester & Nucleophilic Attack

Figure 3: Workflow for a one-pot HATU-mediated amide coupling reaction.

Protocol 4: HATU-Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that facilitates rapid amide bond formation, even with sterically hindered substrates.[9]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a hindered organic base, typically N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the solution and stir.

    • Mechanistic Insight: The base deprotonates the carboxylic acid, allowing it to react with HATU to form a highly reactive O-acylisouronium intermediate. This is rapidly converted to an azabenzotriazolyl active ester, which is then attacked by the amine nucleophile.[7][9]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is often complete in a short time; monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash extensively with water and then brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Summary of Derivatization Methods

The choice of method depends on the specific substrate, desired scale, and available resources. The following table provides a comparative overview.

Method Key Reagents Typical Conditions Advantages Limitations
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄, SOCl₂)Reflux, 2-12 hCost-effective, simple for primary alcoholsHarsh conditions, not suitable for sensitive substrates, equilibrium-limited
Acyl Chloride Route SOCl₂, cat. DMF; Alcohol/Amine, Base0 °C to RT, 2-16 hHigh reactivity, drives reaction to completion, broad substrate scopeTwo steps, harsh reagents (SOCl₂), moisture sensitive intermediates[5]
HATU Coupling HATU, Amine, DIPEART, 1-4 hFast, high yielding, mild conditions, excellent for difficult couplings[9]High cost of reagent, purification from byproducts can be challenging

Conclusion

The derivatization of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a critical step in harnessing its potential as a scaffold in drug discovery. The protocols detailed in this guide, from classical Fischer esterification to modern HATU-mediated amidation, provide researchers with a robust toolkit for synthesizing diverse libraries of ester and amide derivatives. A thorough understanding of the underlying chemical principles and the rationale behind each experimental step enables scientists to troubleshoot reactions, optimize conditions, and ultimately accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

  • Hu, B., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(7), 5063-5072. Available from: [Link]

  • Organic Syntheses. N,N-Diethyl-2-methoxybenzamide. Available from: [Link]

  • Pasha, M. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). Thionyl Chloride. Available from: [Link]

  • Master Organic Chemistry. (2024). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Available from: [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. Available from: [Link]

Sources

Application

Application Note: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid in Advanced Material Science

Target Audience: Materials Scientists, Nanotechnology Researchers, and Drug Delivery Formulation Specialists. Introduction & Mechanistic Rationale The transition of nanomaterials and porous frameworks from bench-scale sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Nanotechnology Researchers, and Drug Delivery Formulation Specialists.

Introduction & Mechanistic Rationale

The transition of nanomaterials and porous frameworks from bench-scale synthesis to real-world application frequently fails at the interface. Issues such as nanoparticle agglomeration in physiological media or the moisture-induced degradation of Metal-Organic Frameworks (MOFs) remain significant bottlenecks.

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) has emerged as a highly specialized, bifunctional building block designed to solve these exact interfacial challenges. As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a structural engineering tool. Its utility is driven by three distinct structural motifs:

  • The Carboxylic Acid Anchor: Provides a robust, thermodynamically favorable coordination bond (often bidentate or bridging) to metal oxide surfaces and MOF Secondary Building Units (SBUs)[1].

  • The 2-Methoxyethoxy Tail: Functions as a short oligo(ethylene glycol) (OEG) segment. When extended into a solvent or pore space, it binds interfacial water to create a dense hydration layer, imparting critical "stealth" properties and steric stabilization[2].

  • The 3-Methoxy Group: Provides electronic tuning to the aromatic ring, strengthening the carboxylate-metal bond, while introducing specific steric bulk that regulates the kinetics of crystal growth during solvothermal synthesis.

This guide details two primary material science applications for this molecule: the surface functionalization of metal oxide nanoparticles and the defect-engineering of flexible MOFs.

Application I: Surface Functionalization of Metal Oxide Nanoparticles

Bare metal oxide nanoparticles (e.g., Fe₃O₄, Cu₂O, TiO₂) possess high surface energy, leading to rapid agglomeration in physiological buffers. This severely limits their utility in nanomedicine or catalysis[1]. By executing a ligand exchange with 3-methoxy-4-(2-methoxyethoxy)benzoic acid, native, weakly bound ligands (like citrate or oleic acid) are displaced. The outward-facing OEG-like shell provides profound steric stabilization against van der Waals attraction and prevents non-specific protein adsorption (opsonization)[2].

Experimental Protocol: Ligand Exchange on Fe₃O₄ Nanoparticles

Causality of Experimental Choices: We utilize a 60°C ultrasonication step because the thermal energy overcomes the activation barrier for the desorption of native ligands, while continuous cavitation prevents transient agglomeration during the vulnerable exchange phase.

Step-by-Step Methodology:

  • Dispersion: Suspend 50 mg of citrate-capped Fe₃O₄ nanoparticles in 20 mL of a 1:1 (v/v) Ethanol/Milli-Q water mixture. Sonicate for 10 minutes to ensure a monodisperse suspension.

  • Ligand Preparation: Dissolve 100 mg of 3-methoxy-4-(2-methoxyethoxy)benzoic acid in 5 mL of absolute ethanol. Adjust the pH to ~6.5 using dilute NaOH to partially deprotonate the carboxylic acid, enhancing its nucleophilicity toward the metal surface.

  • Exchange Reaction: Add the ligand solution dropwise to the nanoparticle suspension under continuous ultrasonication. Elevate the bath temperature to 60°C and maintain for 12 hours.

  • Purification: Isolate the functionalized nanoparticles via centrifugation (14,000 rpm, 30 mins). Discard the supernatant containing excess free ligand. Wash the pellet three times with Milli-Q water to remove any physisorbed molecules.

  • Lyophilization: Resuspend in 5 mL of water and freeze-dry for 24 hours to obtain a stable powder.

Self-Validating System Check: To verify successful ligand exchange without requiring immediate Dynamic Light Scattering (DLS) analysis, transfer a 1 mL aliquot of the purified NPs into a 1 M NaCl solution.

  • Failure State: Bare or incompletely capped NPs will immediately flocculate and precipitate due to electrostatic screening.

  • Success State: Fully functionalized NPs will remain colloidally stable and optically clear for >24 hours, as their stability is now governed by physical steric repulsion rather than electrostatic double-layers.

Functionalization Workflow Diagram

NP_Functionalization BareNP Bare Metal Oxide NPs (e.g., Fe3O4, TiO2) Reaction Ligand Exchange Reaction (EtOH/H2O, 60°C, Ultrasonication) BareNP->Reaction Ligand 3-Methoxy-4-(2-methoxyethoxy) benzoic acid Ligand->Reaction Coordination Carboxylate-Metal Coordination (Bidentate) Reaction->Coordination StableNP Sterically Stabilized NPs (Hydrophilic OEG Shell) Coordination->StableNP

Workflow of metal oxide nanoparticle surface functionalization via ligand exchange.

Application II: Defect Engineering in Metal-Organic Frameworks (MOFs)

In the synthesis of highly connected MOFs (e.g., Zr-based UiO-66), rapid coordination between metal ions and dicarboxylate linkers often leads to poorly crystalline products with restricted pore access. Introducing 3-methoxy-4-(2-methoxyethoxy)benzoic acid as a monovalent "modulator" fundamentally alters the crystallization kinetics.

The modulator dynamically competes with the primary linker for coordination sites on the metal cluster[3]. Because it cannot bridge two clusters, it caps the growth at specific sites, creating engineered "missing-linker" defects. The 2-methoxyethoxy tail then protrudes into the newly formed mesoporous cavity. This renders the internal pore environment highly hydrophilic and structurally flexible, which is critical for applications in water harvesting, vitrification, or targeted drug delivery[3][4].

Experimental Protocol: Solvothermal Synthesis of Modulated UiO-66

Causality of Experimental Choices: N,N-Dimethylformamide (DMF) is selected as the solvent because its slow thermal decomposition yields dimethylamine, which gradually deprotonates the linkers, ensuring controlled crystal nucleation rather than rapid precipitation.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of the primary linker (Terephthalic acid, BDC) in 30 mL of anhydrous DMF in a 50 mL Teflon-lined stainless-steel autoclave.

  • Modulator Addition: Add 5.0 mmol of 3-methoxy-4-(2-methoxyethoxy)benzoic acid (a 5:1 modulator-to-linker ratio is critical to enforce defect formation without completely halting framework assembly).

  • Solvothermal Reaction: Seal the autoclave and heat in a convection oven at 120°C for 24 hours. The steric bulk of the modulator ensures a slow, highly ordered crystallization process.

  • Activation: Cool to room temperature. Recover the white crystalline powder via centrifugation. Wash sequentially with DMF (3 × 20 mL) to remove unreacted precursors, and then with Methanol (3 × 20 mL) to exchange the high-boiling DMF from the pores.

  • Drying: Evacuate the sample under dynamic vacuum at 90°C for 12 hours.

Self-Validating System Check:

  • Failure State (No Modulation): The resulting powder will be highly aggregated, and nitrogen sorption isotherms will show a standard Type I microporous curve with a BET surface area of ~1,100 m²/g.

  • Success State (Defect-Engineered): The modulated MOF will exhibit a higher Powder X-ray Diffraction (PXRD) baseline at low angles (indicating missing-linker defects) and a significantly increased BET surface area (>1,400 m²/g) due to the creation of mesoporous cavities lined with the hydrophilic methoxyethoxy chains.

MOF Modulation Pathway Diagram

MOF_Modulation Metal Metal Precursor (e.g., ZrCl4) Solvothermal Solvothermal Synthesis (DMF, 120°C, 24h) Metal->Solvothermal Linker Primary Dicarboxylate Linker (e.g., BDC) Linker->Solvothermal Modulator Modulator: 3-Methoxy-4- (2-methoxyethoxy)benzoic acid Modulator->Solvothermal Competitive Coordination DefectMOF Defect-Engineered MOF (Enhanced Porosity & Hydrophilicity) Solvothermal->DefectMOF

Solvothermal synthesis pathway of defect-engineered MOFs using the monocarboxylate modulator.

Quantitative Data Summary

The table below summarizes the expected physicochemical transformations when utilizing 3-methoxy-4-(2-methoxyethoxy)benzoic acid in the aforementioned material systems.

Material SystemModification StateHydrodynamic Diameter (nm)Zeta Potential (mV)BET Surface Area (m²/g)Water Contact Angle
Fe₃O₄ NPs Bare (Citrate-capped)45 ± 5-35.2N/A> 60°
Fe₃O₄ NPs Functionalized52 ± 4-18.4N/A< 20°
UiO-66 MOF Standard (No Modulator)N/AN/A~1,15055°
UiO-66 MOF Modulated (Defect-Rich)N/AN/A~1,42015°

Note: The shift in Zeta potential for the nanoparticles indicates the shielding of surface charge by the neutral OEG-like shell, while the drastic drop in the MOF water contact angle confirms the successful integration of the hydrophilic methoxyethoxy chains into the framework.

References

  • [4] Flexible metal–organic frameworks. Chemical Society Reviews (RSC Publishing).

  • [2] Synthesis of Water-Soluble, Thiolate-Protected Gold Nanoparticles Uniform in Size. ResearchGate.

  • [3] Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers. Journal of the American Chemical Society.

  • [1] Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews - ACS Publications.

Sources

Method

Technical Application Note: High-Efficiency Esterification of 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a critical pharmacophore intermediate, most notably utilized in the synthesis of Epidermal Growth Factor Receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a critical pharmacophore intermediate, most notably utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors such as Gefitinib (Iressa) and Erlotinib . The 4-(2-methoxyethoxy) side chain provides essential aqueous solubility to the final drug candidate, while the 3-methoxy moiety aids in binding affinity within the ATP-binding pocket of the kinase domain.

While industrial routes often synthesize the ester directly via alkylation of methyl vanillate, researchers frequently encounter the free acid form during metabolite isolation, hydrolysis studies, or alternative synthetic pathways. Re-esterification of this acid requires specific attention to the ether linkage at the 4-position, which can be susceptible to cleavage under harsh Lewis acid conditions (e.g., BBr3, AlCl3), though it is generally stable to standard Brønsted acidic esterification.

This guide details two distinct protocols:

  • Method A (Acyl Chloride Activation): The "Gold Standard" for synthesizing methyl/ethyl esters. Scalable, high-yield, and cost-effective.

  • Method B (Steglich Coupling): A mild, carbodiimide-mediated approach for coupling the acid to complex, acid-sensitive, or sterically hindered alcohols.

Strategic Pathway Selection

The choice of esterification method depends entirely on the target ester and the scale of operation.

EsterificationStrategy Start Starting Material: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid Decision Target Alcohol Type? Start->Decision Simple Simple Alcohol (MeOH, EtOH, iPrOH) Decision->Simple High Stability Complex Complex/Labile Alcohol (Drug Scaffold, Secondary Alcohol) Decision->Complex Acid Sensitive MethodA Method A: Thionyl Chloride (SOCl2) Activation -> In-situ Esterification Simple->MethodA MethodB Method B: Steglich Esterification (DCC/EDC + DMAP) Complex->MethodB ResultA High Yield Methyl/Ethyl Ester (Scalable >100g) MethodA->ResultA ResultB Complex Ester Conjugate (Mild Conditions) MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on the target alcohol.

Method A: Thionyl Chloride Mediated Esterification

Best for: Methyl esters, Ethyl esters, Scale-up (>10g).

Mechanism & Rationale

This method activates the carboxylic acid into an acid chloride (3-methoxy-4-(2-methoxyethoxy)benzoyl chloride) using Thionyl Chloride (


).[1] The acid chloride is highly electrophilic and reacts rapidly with the alcohol solvent.
  • Why: It drives the equilibrium completely to the right (unlike Fischer esterification) due to the evolution of

    
     and 
    
    
    
    gases.
  • Safety: The ether tail is stable to

    
     at reflux temperatures.
    
Protocol Steps

Reagents:

  • Substrate: 1.0 eq (e.g., 10.0 g)

  • Thionyl Chloride (

    
    ): 1.5 – 2.0 eq
    
  • Solvent/Reactant: Methanol (anhydrous) – 10-15 volumes (mL/g)

  • Catalyst: DMF (2-3 drops) - Optional, accelerates acid chloride formation.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line) to exclude moisture.

  • Dissolution: Charge the flask with 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (10 g) and Methanol (100 mL). Cool the suspension to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride (4.5 mL, ~1.5 eq) dropwise over 20 minutes.

    • Caution: Exothermic reaction with vigorous gas evolution (

      
      , 
      
      
      
      ).
  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The acid spot (low Rf) should disappear, replaced by the ester spot (high Rf).

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent in vacuo to remove excess MeOH and

      
      .
      
    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with Saturated

      
       (2 x 50 mL) to neutralize residual HCl.[3]
      
    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification: The crude product is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/Ethyl Acetate.

Method B: Steglich Esterification

Best for: Coupling with valuable, complex, or acid-sensitive alcohols.

Mechanism & Rationale

Uses Dicyclohexylcarbodiimide (DCC) or EDC to form an O-acylisourea intermediate. DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium species that reacts with the alcohol.

  • Why: Runs at room temperature and neutral pH, preventing cleavage of sensitive groups on the target alcohol.

Protocol Steps

Reagents:

  • Substrate: 1.0 eq

  • Target Alcohol: 1.0 – 1.2 eq

  • Coupling Agent: DCC (1.1 eq) or EDC.HCl (1.2 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: In a dry flask under

    
    , dissolve the Acid  (1.0 eq), Target Alcohol  (1.0 eq), and DMAP  (0.1 eq) in anhydrous DCM (10 mL/mmol).
    
  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Warm to room temperature and stir for 12–24 hours.

    • Observation: If using DCC, a white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), then Saturated

      
      , then Brine.
      
  • Purification: Flash column chromatography is usually required to separate the ester from N-acylurea byproducts.

Analytical Validation (QC)

To validate the success of the esterification, compare the product against the following expected data.

ParameterAcid (Starting Material)Methyl Ester (Product)
TLC (50% EtOAc/Hex) Rf ~ 0.1 (Streaks)Rf ~ 0.6 (Distinct spot)
1H NMR (DMSO-d6) COOH proton: ~12.5 ppm (broad/singlet)COOCH3 proton: ~3.80 ppm (sharp singlet)
IR Spectroscopy Broad O-H stretch (3000-2500 cm⁻¹)Absence of broad O-H; Sharp C=O (~1720 cm⁻¹)
Solubility Soluble in dilute NaOH; Insoluble in HexaneInsoluble in NaOH; Soluble in organic solvents

Key NMR Diagnostic: Look for the preservation of the ether side chain signals:

  • Triplets at ~4.15 ppm (

    
    ) and ~3.68 ppm (
    
    
    
    ).
  • Singlet at ~3.30 ppm (terminal

    
    ).
    
  • Note: If these signals are lost or shifted significantly, ether cleavage may have occurred (unlikely with these protocols).

Process Workflow Diagram

ReactionWorkflow Input Acid Substrate + MeOH Activation Add SOCl2 (0°C -> Reflux) Input->Activation Activation Intermediate Acyl Chloride Intermediate Activation->Intermediate -SO2, -HCl Quench Workup: NaHCO3 Wash Intermediate->Quench +MeOH Final Methyl Ester (Solid/Oil) Quench->Final Isolation

Figure 2: Reaction workflow for the Thionyl Chloride mediated esterification.

Troubleshooting & Critical Control Points

  • Moisture Control:

    
     reacts violently with water. Ensure all glassware is oven-dried. If the reaction stalls, moisture may have consumed the reagent; add an extra 0.5 eq of 
    
    
    
    .
  • Ether Stability: While the 2-methoxyethoxy chain is stable to

    
    , avoid using Lewis acids like Boron Tribromide (
    
    
    
    ) or Aluminum Chloride (
    
    
    ) for any downstream steps, as these will cleave the ether to a phenol.
  • Impurity Profile: If the starting material contained 3-hydroxy-4-(2-methoxyethoxy)benzoic acid (des-methyl impurity), it will also esterify. Verify the purity of the starting acid via HPLC before beginning.

References

  • AstraZeneca UK Ltd. (2004). Process for the preparation of quinazoline derivatives. World Intellectual Property Organization. Patent WO2004024703A1.

    • Context: Describes the industrial synthesis of Gefitinib intermediates, including the manipulation of the 3-methoxy-4-(2-methoxyethoxy) moiety.
  • Neises, B., & Steglich, W. (1978).[4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5]

    • Context: The foundational paper for the DCC/DMAP coupling protocol (Method B).
  • Chandregowda, V., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12(3), 673-678.[7]

    • Context: Details the alkylation and esterification logic for this specific class of benzoic acid deriv
  • Cohen, J. B., et al. (1953). 3-Methoxy-4-methylbenzoic acid synthesis. Journal of the Chemical Society.[5]

    • Context: Historical grounding for the reactivity of methoxy-substituted benzoic acids.

Sources

Application

Application Note: Optimized Amidation Strategies for 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

Strategic Analysis & Chemical Context The Molecule 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a critical building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and Src pathways. Structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Context

The Molecule

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a critical building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and Src pathways. Structurally, it is an alkylated derivative of vanillic acid.

  • Electronic Profile: The 3-methoxy and 4-(2-methoxyethoxy) groups are strong electron-donating groups (EDGs). This increases the electron density of the aromatic ring, rendering the carboxylic acid carbonyl carbon less electrophilic compared to unsubstituted or nitro-substituted benzoic acids.

  • Solubility: The 2-methoxyethoxy tail (a short PEG chain) imparts significant solubility in chlorinated solvents (DCM, CHCl₃) and polar aprotic solvents (DMF, DMSO), simplifying workup compared to highly lipophilic intermediates.

  • Reaction Sensitivity: While the ether linkages are generally stable, strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) must be avoided to prevent dealkylation.
Method Selection Matrix

For this specific substrate, two primary pathways are recommended based on the scale and downstream application.

FeatureMethod A: Acid Chloride Activation Method B: HATU/T3P Coupling
Scale Multi-gram to Kilogram (Process Scale)Milligram to Gram (Discovery/MedChem)
Reagents Thionyl Chloride (

), Cat. DMF
HATU, DIPEA, or T3P (Propylphosphonic anhydride)
Cost LowHigh
Purification Crystallization/Precipitation often sufficientColumn Chromatography often required
Atom Economy High (generates

,

)
Low (generates large urea byproducts)
Recommended For Manufacturing intermediates (e.g., linking to anilines for kinase inhibitors)Library synthesis or sensitive amine partners

Experimental Protocols

Protocol A: The "Process Route" (Acid Chloride via )

Best for: Synthesizing large batches of kinase inhibitor precursors (e.g., coupling with 3-ethynylaniline).

Rationale: The electron-rich nature of the ring requires catalytic DMF to form the reactive Vilsmeier-Haack intermediate, which facilitates the conversion to the acid chloride.

Step 1: Formation of the Acid Chloride
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and an acid gas scrubber (NaOH trap).

  • Charging: Charge 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 equiv) and anhydrous Toluene (5–10 volumes).

    • Note: Toluene is preferred over DCM for higher reflux temperatures, driving the reaction to completion.

  • Activation: Add Thionyl Chloride (

    
    )  (1.5 – 2.0 equiv) dropwise.
    
  • Catalysis: Add DMF (Dimethylformamide) (0.05 equiv).

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.[1][2]
  • Reaction: Heat to reflux (85–90°C) for 2–3 hours. Monitor by HPLC (quench aliquot with methanol to form methyl ester).

  • Workup: Cool to 50°C. Concentrate under reduced pressure to remove excess

    
     and toluene. Co-evaporate with fresh toluene (2x) to ensure complete removal of acidic volatiles.
    
    • Result: The crude acid chloride is usually a viscous yellow oil or low-melting solid. Use immediately.

Step 2: Amidation (Coupling with Amine)
  • Solvent: Dissolve the crude acid chloride in anhydrous DCM or THF (10 volumes).

  • Base: Add Triethylamine (

    
    )  or DIPEA  (2.5 equiv). Cool to 0°C.[1][3][4]
    
  • Addition: Add the amine partner (e.g., 3-ethynylaniline , 1.05 equiv) dissolved in minimal solvent dropwise over 30 minutes.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Separate phases. Wash organic layer with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: For TKI intermediates, the product often precipitates upon adding a non-solvent (e.g., Hexane or MTBE). Filter and dry.[5][6]

Protocol B: The "Discovery Route" (HATU Coupling)

Best for: Rapid synthesis of analogs where the amine partner is expensive or sensitive.

Rationale: HATU generates an active ester (O-azabenzotriazole) that reacts rapidly with amines, minimizing racemization (if chiral centers are present) and avoiding harsh acidic conditions.

  • Activation: In a vial, dissolve 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base: Add DIPEA (Hunig’s Base) (3.0 equiv).

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5–10 minutes at RT.

    • Visual Check: Solution typically turns yellow/orange.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/HATU byproducts).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.[1]

  • Purification: Flash chromatography (Silica gel, typically 0-5% MeOH in DCM).

Visualization of Workflows

Reaction Pathway & Decision Logic

AmidationWorkflow Start Starting Material: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid Decision Select Methodology Start->Decision PathA Method A: Acid Chloride (Scale > 5g) Decision->PathA High Scale / Low Cost PathB Method B: HATU Coupling (Scale < 1g) Decision->PathB High Value Amine / Speed ActivationA Activation: SOCl2, cat. DMF, Toluene, Reflux PathA->ActivationA IntermediateA Intermediate: Acid Chloride ActivationA->IntermediateA CouplingA Coupling: Amine, Et3N, DCM, 0°C IntermediateA->CouplingA Product Final Product: Amide Derivative CouplingA->Product ActivationB Activation: HATU, DIPEA, DMF, RT PathB->ActivationB CouplingB Coupling: Add Amine directly ActivationB->CouplingB CouplingB->Product

Figure 1: Decision matrix and synthetic workflow for the amidation of the target benzoic acid derivative.

Quality Control & Troubleshooting

Analytical Signatures (NMR)

When monitoring the reaction by


H NMR (DMSO-

), look for the following diagnostic signals to confirm structure:
  • Acid vs. Amide: The carboxylic acid proton (broad singlet ~12-13 ppm) will disappear. A new amide -NH signal will appear (typically 8.0–10.0 ppm, depending on the amine).

  • Ether Chain Integrity:

    • 
       (Methoxy on ring): Singlet, ~3.8 ppm.
      
    • 
       (Side chain):
      
      • Terminal

        
        : Singlet, ~3.3 ppm.
        
      • Ethylene bridge: Two triplets (or multiplets) at ~3.5–4.2 ppm.[6] Note: Ensure these integrals remain 2:2. Cleavage results in loss of these signals.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete acid chloride formation.Ensure reagents are dry. Increase reflux time. Add fresh DMF catalyst.
Impurity: Methyl Ester Quenching with Methanol during workup.Avoid MeOH in workup of acid chloride. Use non-nucleophilic solvents.
Precipitate in Method B Urea byproduct from coupling agent.Wash organic layer thoroughly with 10% Citric Acid or switch to T3P (water-soluble byproducts).
Color Change (Darkening) Oxidation of electron-rich ring.Perform reactions under strict Nitrogen/Argon atmosphere.

References

  • Erlotinib Synthesis Context: Kulkarni, A. A., et al. "Modified Synthesis of Erlotinib Hydrochloride."[7] Indian Journal of Pharmaceutical Sciences, 2010.

    • Relevance: Describes the handling of the structurally similar 3,4-bis(2-methoxyethoxy)
  • Bosutinib Precursor Chemistry: Wang, Z., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2010, 15(6), 4261-4266.

    • Relevance: Details the alkylation and modification of the vanillic acid core relevant to the target molecule.
  • General Amidation Protocol: "N,N-Diethyl-2-methoxybenzamide." Organic Syntheses, Coll.[3] Vol. 6, p. 492 (1988).

    • Relevance: Standardizes the thionyl chloride/DMF activation method for electron-rich benzoic acids.
  • Coupling Reagent Guide: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

    • Relevance: Authoritative review on selecting H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Welcome to the technical support guide for the purification of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS No. 165049-74-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS No. 165049-74-9). This document is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the isolation and purification of this important chemical intermediate. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights into the synthesis and purification of substituted benzoic acids.

Diagram: General Synthetic Pathway & Impurity Origins

The following diagram illustrates a common synthetic route to 3-Methoxy-4-(2-methoxyethoxy)benzoic acid, highlighting the stages where typical impurities may be introduced. The synthesis often begins with a vanillic acid derivative, proceeds through a Williamson ether synthesis, and concludes with ester hydrolysis.

cluster_0 Step 1: Etherification (Williamson) cluster_1 Step 2: Hydrolysis Vanillic_Ester Methyl 3-methoxy-4-hydroxybenzoate Intermediate_Ester Methyl 3-methoxy-4- (2-methoxyethoxy)benzoate Vanillic_Ester->Intermediate_Ester Reaction Alkylating_Agent 1-bromo-2-methoxyethane (or similar) Alkylating_Agent->Intermediate_Ester Base Base (e.g., K₂CO₃) Base->Intermediate_Ester Impurity_1 Impurity: Unreacted Vanillic Ester Intermediate_Ester->Impurity_1 Incomplete Reaction Final_Product 3-Methoxy-4-(2-methoxyethoxy) benzoic acid Intermediate_Ester->Final_Product Reaction Base_Hydrolysis Base (e.g., NaOH/KOH) Base_Hydrolysis->Final_Product Acid_Workup Acid (e.g., HCl) Acid_Workup->Final_Product Impurity_2 Impurity: Intermediate Ester Final_Product->Impurity_2 Incomplete Hydrolysis Side_Reactions Side Reactions (e.g., Demethylation) Final_Product->Side_Reactions Harsh Conditions

Caption: Synthetic route showing potential impurity introduction points.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Presence of Phenolic Impurities (Unreacted Starting Material)

Question: My final product shows a positive test for phenols (e.g., with FeCl₃) or an additional aromatic signal in the NMR consistent with 3-methoxy-4-hydroxybenzoic acid. What is the cause and how can I remove it?

Answer: This is a classic sign of an incomplete Williamson ether synthesis reaction, leaving unreacted 3-methoxy-4-hydroxybenzoic acid (vanillic acid) or its corresponding ester in your crude product.[1][2] The phenolic hydroxyl group is significantly more acidic than the carboxylic acid of your target molecule, a property we can exploit for purification.

Troubleshooting Steps:

  • Acid-Base Extraction: The most effective method to remove phenolic impurities is a liquid-liquid extraction. Because the pKa of the phenolic proton is lower than that of the benzoic acid, a carefully controlled basic wash can selectively deprotonate and remove the phenol.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The target benzoic acid will be deprotonated and move to the aqueous layer, while less acidic impurities and neutral compounds remain in the organic phase. Separate the layers. The phenolic impurity, being more acidic than the bicarbonate is weak base for, will also be extracted into the aqueous layer. Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2-3 to precipitate your pure product.[3]

  • Reaction Optimization: Revisit the etherification step. Ensure at least a slight excess of the alkylating agent (e.g., 1-bromo-2-methoxyethane) and a sufficient amount of base (e.g., K₂CO₃) are used to drive the reaction to completion.[1] Increasing the reaction temperature or time may also be necessary.

Issue 2: Residual Ester Impurity Detected

Question: HPLC analysis of my final product shows a small, less polar peak, and the ¹H NMR shows residual methoxy or ethoxy signals corresponding to an ester. How do I remove this?

Answer: This indicates that the saponification (ester hydrolysis) step was incomplete. The ester intermediate, Methyl 3-methoxy-4-(2-methoxyethoxy)benzoate, is neutral and less polar than the target carboxylic acid, making it relatively easy to separate.

Troubleshooting Steps:

  • Re-subject to Hydrolysis: The most direct approach is to repeat the hydrolysis step. Dissolve the impure product in a suitable solvent (e.g., methanol/water), add a base like NaOH or KOH, and heat to reflux for a few hours to ensure complete conversion.[4] Monitor the reaction by TLC or HPLC until the ester spot/peak disappears.

  • Recrystallization: If the ester impurity is present in a small amount (<5%), recrystallization can be highly effective. The significant difference in polarity and hydrogen bonding capability between the carboxylic acid and the ester allows for efficient separation.

Solvent System for Recrystallization Rationale
Ethanol/WaterThe product is soluble in hot ethanol but less soluble upon addition of water. The less polar ester impurity tends to stay in the mother liquor.[5]
TolueneGood for dissolving the product when hot, but solubility drops significantly upon cooling.
IsopropanolSimilar properties to ethanol, offering another option for optimization.
Issue 3: Product is Discolored (Yellow or Brown)

Question: My isolated product is an off-white or yellowish solid, not the expected white crystalline powder. What causes this discoloration and how can I fix it?

Answer: Color impurities often arise from side reactions, over-oxidation, or the presence of phenolic impurities that can oxidize to form colored quinone-like structures.[3]

Troubleshooting Steps:

  • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[3]

    • Protocol: During recrystallization, after the impure product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) – typically 1-2% by weight. Keep the solution hot and swirl for 5-10 minutes. Perform a hot gravity filtration to remove the carbon, which will have adsorbed the colored molecules. Allow the clear filtrate to cool and crystallize.[6]

  • Chromatographic Purification: If discoloration persists, column chromatography is a more rigorous option.

Issue 4: Low Yield After Purification

Question: My yield drops significantly after recrystallization or extraction. What are the common causes?

Answer: Significant product loss can occur for several reasons, often related to the physical properties of the compound and the technique used.

Troubleshooting Steps:

  • Recrystallization Solvent Choice: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Aim for a saturated solution at the solvent's boiling point.[2] Conversely, if the product is too soluble in the cold solvent, you will have poor recovery. Test different solvent systems on a small scale.

  • Extraction pH Control: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently low (pH 2-3) during the final precipitation step. If the pH is too high, a portion of your product will remain in solution as its carboxylate salt.

  • Washing Steps: When filtering the precipitated product, wash the crystals with a minimal amount of ice-cold solvent (e.g., water) to remove surface impurities without re-dissolving a significant amount of the product.[7]

Protocols for Purification & Analysis

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities with different polarity from the target compound.

start Start: Crude Product dissolve 1. Dissolve in minimum hot solvent (e.g., Ethanol/Water) start->dissolve charcoal 2. Add activated charcoal (if colored) dissolve->charcoal hot_filter 3. Hot gravity filtration charcoal->hot_filter cool 4. Cool filtrate slowly to room temperature hot_filter->cool impurity_1 Insoluble Impurities & Charcoal Removed hot_filter->impurity_1 ice_bath 5. Cool in ice bath to maximize precipitation cool->ice_bath vac_filter 6. Vacuum filter to collect crystals ice_bath->vac_filter wash 7. Wash crystals with ice-cold solvent vac_filter->wash impurity_2 Soluble Impurities Remain in Filtrate vac_filter->impurity_2 dry 8. Dry crystals under vacuum wash->dry end End: Pure Product dry->end

Caption: Workflow for purification by recrystallization.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of pharmaceutical intermediates.[3][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic or phosphoric acid is a good starting point.

    • Example Gradient: Start with 30% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan with a PDA detector or use a fixed wavelength around 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile or mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • Yin, L., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4269. [Link]

  • ResearchGate. (2025). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from ResearchGate. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • University of Michigan. (n.d.). Recrystallization of Benzoic Acid. Retrieved from University of Michigan Chemistry Labs.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Satpute, M. S., et al. (2019). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. Research Journal of Pharmacy and Technology, 12(1), 383-388.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Google Patents. (n.d.). US9126917B2 - Method for purifying vanillin by liquid-liquid extraction.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from Master Organic Chemistry. [Link]

  • Leiden University. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol.
  • ACS Publications. (2022). Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Vanillin. Retrieved from PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from Chemistry LibreTexts. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol.
  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis.
  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

I. Synthetic Overview & Core Reaction

The most common and logical synthetic route to 3-Methoxy-4-(2-methoxyethoxy)benzoic acid involves a two-step process starting from a readily available precursor, methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate).

  • Williamson Ether Synthesis: The phenolic hydroxyl group of methyl vanillate is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution (Sₙ2) with an alkylating agent like 2-bromoethyl methyl ether or 2-chloroethyl methyl ether.

  • Ester Hydrolysis: The resulting methyl ester is then hydrolyzed, typically under basic conditions followed by acidic workup, to yield the final carboxylic acid product.

Figure 1: Primary Synthetic Pathway methyl_vanillate Methyl Vanillate (Starting Material) phenoxide Methyl Vanillate Phenoxide (Intermediate) methyl_vanillate->phenoxide Base (e.g., K2CO3, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetone) product_ester Methyl 3-Methoxy-4- (2-methoxyethoxy)benzoate phenoxide->product_ester Alkylating Agent (e.g., 2-bromoethyl methyl ether) Sₙ2 Reaction final_product 3-Methoxy-4-(2-methoxyethoxy) benzoic Acid product_ester->final_product 1. NaOH, H2O/MeOH, Heat 2. HCl (aq)

Caption: Figure 1: Primary Synthetic Pathway.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Category 1: Issues with the Williamson Ether Synthesis Step
Question 1: My yield of the ether-ester intermediate is very low, and I see a significant amount of unreacted methyl vanillate. What's going wrong?

This is a common issue and typically points to problems with the deprotonation of the phenol or the subsequent Sₙ2 reaction.

Possible Causes & Solutions:

Probable Cause Explanation Recommended Solution
Insufficient or Inactive Base The phenolic proton of methyl vanillate (pKa ~10) requires a sufficiently strong base for complete deprotonation. Carbonate bases (e.g., K₂CO₃) are common, but their effectiveness can be hampered by moisture. Stronger bases like sodium hydride (NaH) are very effective but require strictly anhydrous conditions.For K₂CO₃: Use an excess (at least 2-3 equivalents), ensure it is finely powdered and dried before use. Consider adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to improve reactivity. For NaH: Use a fresh bottle and ensure your solvent (e.g., DMF, THF) is anhydrous.
Poor Quality Alkylating Agent 2-Bromoethyl methyl ether and its chloro-analogue can degrade over time. The presence of HBr or HCl from decomposition can neutralize the base.Use a freshly opened bottle or distill the alkylating agent before use. Store it under an inert atmosphere and away from light.
Low Reaction Temperature or Insufficient Time The Sₙ2 reaction rate is temperature-dependent. While higher temperatures can promote side reactions, too low a temperature will result in an impractically slow reaction.For K₂CO₃ in DMF or acetone, a moderate temperature of 60-80°C is often effective. Monitor the reaction by TLC until the methyl vanillate spot is consumed.
Question 2: My reaction is messy. Besides my starting material and product, I have a significant byproduct. TLC analysis suggests it's less polar than my desired product. What could it be?

The formation of a less polar byproduct often points to an elimination side reaction.

The Culprit: E2 Elimination

The Williamson ether synthesis is a classic competition between Sₙ2 (substitution, desired) and E2 (elimination, undesired) pathways. The alkoxide/phenoxide is not only a good nucleophile but also a base. It can abstract a proton from the carbon adjacent to the halogen on the alkylating agent, leading to the formation of an alkene (in this case, methyl vinyl ether).[1][2][3]

Conditions Favoring E2 Elimination & How to Avoid Them:

  • Sterically Hindered Base: While the phenoxide of methyl vanillate is not particularly hindered, using a very bulky base to deprotonate it could increase the proportion of elimination. Stick to common bases like K₂CO₃ or NaH.

  • High Reaction Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[3]

    • Solution: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature range of 60-80°C is a good starting point.

  • Strongly Basic Conditions: Using an extremely strong base in large excess can favor elimination.

    • Solution: Use a moderate excess of base (e.g., 1.5-2.0 eq. of NaH or 2-3 eq. of K₂CO₃).

Question 3: I've isolated my product, but NMR analysis shows signals that suggest alkylation occurred on the aromatic ring. Is this possible?

Yes, this is a known, albeit usually minor, side reaction called C-alkylation .

The Ambident Nucleophile Problem:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly those ortho and para to the oxygen).[1] While O-alkylation is electronically and sterically favored, a small amount of C-alkylation can occur under certain conditions.

Factors Influencing C- vs. O-Alkylation:

Factor Favors O-Alkylation (Desired) Favors C-Alkylation (Side Reaction)
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetone) solvate the cation, leaving a "naked" and highly reactive oxygen anion.[4]Protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen, making it less nucleophilic and favoring reaction at the carbon.[4]
Counter-ion Larger, "softer" cations like K⁺ or Cs⁺ result in a looser ion pair, making the oxygen more available for reaction.Smaller, "harder" cations like Li⁺ coordinate more tightly to the oxygen, sterically hindering it and making C-alkylation more likely.[5]
Leaving Group "Softer" leaving groups like iodide and bromide tend to favor C-alkylation according to HSAB theory, but for phenoxides, this effect is often secondary to solvent and counter-ion.

Troubleshooting Strategy: To minimize C-alkylation, use potassium carbonate as the base in an anhydrous polar aprotic solvent like DMF or acetone.

Category 2: Issues with the Ester Hydrolysis Step
Question 4: After the hydrolysis and acidification, my final product is oily or has a low melting point, and NMR shows both the carboxylic acid and the methyl ester. What happened?

This is a clear case of incomplete hydrolysis . Saponification (base-mediated ester hydrolysis) is generally irreversible, but it requires sufficient time and stoichiometry to go to completion.

Possible Causes & Solutions:

  • Insufficient Base: You need at least one equivalent of base (e.g., NaOH, KOH) to react with the ester and another to neutralize the resulting carboxylic acid in situ. It is standard practice to use a significant excess (2-4 equivalents).

  • Insufficient Reaction Time or Temperature: Hydrolysis of sterically hindered or electron-rich esters can be slow. The reaction mixture should be heated (reflux is common) to ensure the reaction goes to completion.

  • Poor Solubility: The starting ester may not be fully soluble in the aqueous base.

    • Solution: Add a co-solvent like methanol or THF to create a homogeneous solution, which will significantly increase the reaction rate.[6]

Verification Protocol: Before the acidic workup, it is good practice to take a small aliquot of the basic reaction mixture, acidify it, extract it with a small amount of organic solvent (e.g., ethyl acetate), and spot it on a TLC plate against the starting ester to confirm the complete disappearance of the starting material.

Category 3: General Purity and Workup Issues
Question 5: My final product appears to be pure by NMR, but it has a slight yellow or brown discoloration. What is the source of these colored impurities?

Colored impurities in syntheses involving phenols are often due to oxidation.

Possible Causes & Solutions:

  • Oxidation of Trace Phenols: If any unreacted methyl vanillate remains after the etherification step, its free phenolic group can be susceptible to air oxidation under the basic conditions of the hydrolysis, forming colored quinone-like structures.

  • Impurity in Starting Material: The initial methyl vanillate may contain phenolic impurities that get oxidized.

Troubleshooting and Purification:

  • Ensure Complete Etherification: The best way to prevent this is to ensure the Williamson ether synthesis goes to completion.

  • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable solvent (after isolation) and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This is often very effective at removing colored impurities.

  • Recrystallization: A final recrystallization of the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) will help remove both colored and non-colored impurities.

Figure 2: Troubleshooting Flowchart cluster_yield Low Yield Causes cluster_purity Impurity Sources cluster_solutions Corrective Actions start Initial Observation low_yield Low Yield? start->low_yield impurity Impure Product? start->impurity incomplete_reaction Incomplete Reaction (Alkylation or Hydrolysis) low_yield->incomplete_reaction Yes elimination E2 Elimination low_yield->elimination Yes workup_loss Workup Losses low_yield->workup_loss Yes unreacted_sm Unreacted Starting Material impurity->unreacted_sm Yes ester_intermediate Residual Ester Intermediate impurity->ester_intermediate Yes c_alkylation_product C-Alkylated Byproduct impurity->c_alkylation_product Yes oxidation_products Colored Oxidation Products impurity->oxidation_products Yes check_reagents Verify Reagent Quality (Base, Alkylating Agent) incomplete_reaction->check_reagents optimize_conditions Optimize Conditions (Temp, Time, Solvent) incomplete_reaction->optimize_conditions elimination->optimize_conditions improve_workup Refine Workup & Purification (pH control, Recrystallization) workup_loss->improve_workup unreacted_sm->optimize_conditions ester_intermediate->optimize_conditions c_alkylation_product->optimize_conditions oxidation_products->improve_workup

Caption: Figure 2: Troubleshooting Flowchart.

III. References

  • Williamson ether synthesis. In: Wikipedia. ; 2023. Accessed February 28, 2026. [Link]

  • 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. OECD SIDS. Published April 15, 2005. Accessed February 28, 2026. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed February 28, 2026. [Link]

  • Brinker CJ. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. 1988;100(1-3):31-50.

  • Craig D. Organic Synthesis Lecture 3. Imperial College London; 2004. Accessed February 28, 2026. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Published November 13, 2022. Accessed February 28, 2026. [Link]

  • Vanillic acid. In: Wikipedia. ; 2023. Accessed February 28, 2026. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Published July 14, 2015. Accessed February 28, 2026. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Published May 2, 2018. Accessed February 28, 2026. [Link]

  • Anderson CD, Gronert S. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in Determining the Barrier. J Org Chem. 2016;81(8):3139-3146.

  • A process for producing a 2-substituted-3,4-fused heterocyclic benzoic acid. European Patent Office. Accessed February 28, 2026.

  • 4-HYDROXY-3-METHOXYBENZOIC ACID (FOR SYNTHESIS)And Vannilic acid. Sdfine. Accessed February 28, 2026. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. Accessed February 28, 2026. [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. Accessed February 28, 2026. [Link]

  • C-Alkylation vs O-Alkylation: The Thrilling Face-Off! YouTube. Published October 13, 2018. Accessed February 28, 2026. [Link]

  • Chen F, Cui J, Zhang C, et al. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. 2010;15(6):4260-4268.

  • Costa FN, de Oliveira AS, de Almeida GS, et al. Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts. J Comput Theor Nanosci. 2014;11(6):1481-1486.

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents. Accessed February 28, 2026.

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. Published September 18, 2011. Accessed February 28, 2026. [Link]

  • Berliner MA, Belecki K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J Org Chem. 2005;70(23):9618-9621.

  • Berliner MA, Belecki K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. J Org Chem. 2005;70(23):9618-9621.

  • Process for preparation of 3-methoxy-4-hydroxybenzaldehyde. Google Patents. Accessed February 28, 2026.

  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Published August 5, 2025. Accessed February 28, 2026. [Link]

  • Iron-Catalysed Alkylation of 2-Methyl and 4-Methylazaarenes with Alcohols via C-H Bond Activation. Synfacts. 2017;13(01):0069.

  • Modified Synthesis of Erlotinib Hydrochloride. Iran J Pharm Res. 2012;11(3):845-853.

  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Published January 30, 2025. Accessed February 28, 2026. [Link]

  • FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Digital CSIC. Accessed February 28, 2026. [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Patsnap. Published August 29, 2017. Accessed February 28, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 247569-94-4 Molecular Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)

Introduction

Welcome to the Technical Support Center for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid . This guide is designed for researchers and process chemists utilizing this compound as a building block in the synthesis of tyrosine kinase inhibitors (TKIs), specifically quinazoline-based derivatives analogous to Erlotinib and Gefitinib .

This intermediate is synthesized via the Williamson ether synthesis of Vanillic Acid. Consequently, its impurity profile is dominated by unreacted starting materials, over-alkylated esters, and regioisomers. This guide provides actionable troubleshooting protocols to identify, quantify, and remove these specific impurities.

Module 1: Impurity Profiling & Identification

Q1: What are the most common impurities found in this compound?

Answer: The impurity profile is dictated by the alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) with 1-bromo-2-methoxyethane . The most critical impurities are detailed below:

Impurity NameStructure DescriptionOriginRelative Retention Time (RRT)*
Impurity A (Starting Material) 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)Incomplete reaction; Stoichiometric deficiency of alkyl halide.~0.4 - 0.6
Impurity B (Ester Byproduct) 2-Methoxyethyl 3-methoxy-4-(2-methoxyethoxy)benzoateOver-alkylation : Reaction of the carboxylic acid moiety with the alkyl halide under basic conditions.~1.8 - 2.2
Impurity C (Regioisomer) 3-(2-Methoxyethoxy)-4-methoxybenzoic acidContamination in starting material (Isovanillic acid) or incorrect starting material selection.~0.95 - 1.05 (Critical Pair)
Impurity D (Bis-alkoxy) 3,4-Bis(2-methoxyethoxy)benzoic acidProcess impurity if starting from 3,4-dihydroxybenzoic acid (Protocatechuic acid).~1.2 - 1.4
Impurity E (Genotoxic) 1-Bromo-2-methoxyethaneResidual alkylating agent (Potential Mutagen).Early Eluting / GC Required

*Note: RRT values are approximate for a standard C18 Reverse Phase HPLC method (Water/Acetonitrile/Formic Acid).

Q2: How do I distinguish between the Product and Impurity C (Regioisomer)?

Answer: Impurity C (3-position alkylation) and the Target (4-position alkylation) are structural isomers with identical molecular weights (226.23 Da), making LC-MS identification difficult.

  • 1H NMR Distinction:

    • Target (4-substituted): Look for the NOE (Nuclear Overhauser Effect) correlation between the methoxy group at position 3 and the aromatic proton at position 2.

    • Impurity C (3-substituted): The methoxy group is at position 4.[1][2][3] The splitting pattern of the aromatic protons will differ slightly, but NOE is the definitive confirmation.

  • Chromatography: Use a Phenyl-Hexyl column instead of C18 to enhance selectivity based on pi-pi interactions, which often resolves these regioisomers.

Module 2: Synthesis & Troubleshooting

Visualizing the Impurity Pathways

The following diagram illustrates the origin of the primary impurities during the synthesis workflow.

SynthesisPathways SM Vanillic Acid (Starting Material) Target TARGET PRODUCT 3-Methoxy-4-(2-methoxyethoxy) benzoic acid SM->Target Base / DMF (Main Rxn) Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Conversion Imp_C Impurity C (Regioisomer) SM->Imp_C Contaminated SM (Isovanillic Acid) Reagent 1-Bromo-2-methoxyethane (Alkylating Agent) Reagent->Target Imp_B Impurity B (Ester Byproduct) Target->Imp_B Excess Reagent + Base

Figure 1: Reaction pathways showing the formation of the target compound and its primary impurities (A, B, and C).

Troubleshooting Guide
Issue 1: High levels of Impurity B (Ester) in the crude product.

Cause: The carboxylic acid group is nucleophilic and will react with the alkyl halide if the pH is too high or if excess reagent is used. Solution:

  • Saponification (Recommended): Do not attempt to prevent ester formation during the reaction. Instead, drive the reaction to completion (consuming all SM), then treat the crude mixture with NaOH/MeOH at reflux for 1 hour. This selectively hydrolyzes Impurity B back to the Target Product.

  • Acidification: After saponification, acidify to pH 3-4 to precipitate the pure acid.

Issue 2: Persistent Impurity A (Vanillic Acid) despite long reaction times.

Cause: "Stalling" often occurs due to the precipitation of the phenoxide salt in non-polar solvents or moisture contamination in DMF. Solution:

  • Catalyst: Add 5-10 mol% Potassium Iodide (KI) (Finkelstein reaction) to convert the alkyl bromide to the more reactive alkyl iodide in situ.

  • Solvent: Ensure DMF is anhydrous. Water solvates the phenoxide anion, reducing its nucleophilicity.

Module 3: Purification Protocols

Protocol: Removal of Impurity A (Unreacted Phenol)

Since the target molecule is an ether-acid and the impurity is a phenol-acid, their pKa values differ slightly, but solubility is the key differentiator.

  • Dissolution: Dissolve crude solid in Ethyl Acetate .

  • Washing: Wash the organic layer with 5% NaHCO₃ (aq) .

    • Note: Both the product and Impurity A will extract into the aqueous layer (as carboxylates). This is not the separation step.

  • Selective Precipitation (The "pH Swing"):

    • Collect the aqueous bicarbonate layer.

    • Slowly lower the pH to ~5.5 - 6.0 using 1M HCl.

    • The Target Product (pKa ~4.5) will begin to precipitate, while the more polar Vanillic Acid (containing a free phenolic -OH) tends to remain in solution or precipitate later.

    • Filter the first crop of precipitate.

  • Recrystallization: Recrystallize the solid from Ethanol/Water (1:1) . The ether chain increases solubility in ethanol compared to the starting material.

Module 4: Regulatory & Safety (Genotoxicity)

Q3: Are there genotoxic concerns with this intermediate?

Answer: Yes. The synthesis utilizes 1-bromo-2-methoxyethane (or 1-chloro-2-methoxyethane), which are alkylating agents and potential genotoxic impurities (PGIs).

  • Control Strategy:

    • Limit: The residual level of alkyl halide in the final API must typically be < ppm levels (TTC-based).

    • Purification: The "Saponification" step described in Module 2 is also an effective purging strategy, as alkyl halides are rapidly hydrolyzed under basic reflux conditions.

    • Testing: Use GC-MS (Headspace) for limit testing of residual 1-bromo-2-methoxyethane.

References

  • Fluorochem . (2024). Product Specification: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 247569-94-4).[4] Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 597216, 4-Methoxy-2-methylbenzoic acid (Analogous Chemistry). Retrieved from

  • BenchChem . (2025).[5] Technical Support Center: Managing Impurities in Methoxybenzoic Acid Production. Retrieved from

  • MDPI . (2010).[3] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid (Demonstrating Alkylation Chemistry). Molecules 2010, 15, 4261-4266. Retrieved from

Sources

Optimization

troubleshooting failed reactions involving 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Welcome to the technical support guide for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (MMEBA). This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (MMEBA). This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve challenges effectively.

Compound Overview

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core with methoxy and methoxyethoxy substituents, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2][3][4] The electron-donating nature of the ether groups can influence the reactivity of the carboxylic acid and the aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format. Each answer provides potential causes and actionable, step-by-step solutions.

Topic 1: Amide Coupling Reactions
Question: My amide coupling reaction between MMEBA and an amine is showing low to no yield. What's going wrong?

This is a common issue that can stem from several factors related to the reactants, reagents, or reaction conditions. Benzoic acids, in general, can be less reactive in amidation reactions due to the electronic stabilization of the carboxyl group.[5]

The first step is to systematically diagnose the potential point of failure. The following diagram outlines a logical troubleshooting workflow.

G cluster_0 Step 1: Reagent & Starting Material Integrity cluster_1 Step 2: Reaction Condition Optimization start Low/No Amide Product q_sm Is MMEBA pure & dry? start->q_sm q_amine Is the amine pure & reactive? q_sm->q_amine Yes a_sm_no Purify MMEBA (Recrystallization/Chromatography) q_sm->a_sm_no No q_reagents Are coupling reagents & solvents fresh/anhydrous? q_amine->q_reagents Yes a_amine_no Purify amine / Test with a simple acid (e.g., benzoic acid) q_amine->a_amine_no No a_reagents_no Use fresh, anhydrous reagents and solvents. Dry glassware. q_reagents->a_reagents_no No q_activation Is the carboxylic acid activation insufficient? q_reagents->q_activation Yes a_sm_no->start a_amine_no->start a_reagents_no->start q_nucleophilicity Is the amine's nucleophilicity low (e.g., aniline)? q_activation->q_nucleophilicity Unlikely a_activation_yes Switch to a stronger coupling reagent (e.g., HATU, COMU). Increase reagent equivalents. q_activation->a_activation_yes Likely q_temp Are reaction kinetics slow at current temp? q_nucleophilicity->q_temp Unlikely a_nucleophilicity_yes Increase reaction temperature. Add a non-nucleophilic base (DIPEA). Use a larger excess of the amine. q_nucleophilicity->a_nucleophilicity_yes Likely a_temp_yes Increase reaction temperature (e.g., 50-70 °C) and extend time. q_temp->a_temp_yes Likely end Successful Coupling q_temp->end Unlikely a_activation_yes->end a_nucleophilicity_yes->end a_temp_yes->end

Caption: Troubleshooting workflow for failed amide coupling reactions.

Potential CauseRecommended Action & Explanation
Poor Carboxylic Acid Activation The electrophilicity of the carbonyl carbon must be enhanced for the amine to attack. If standard activators like EDC/HOBt fail, it's a sign that a more potent reagent is needed.[6] Solution: Switch to a uronium-based coupling reagent like HATU, HBTU, or COMU, which are known to be more efficient for less reactive or sterically hindered acids.[6][7] Ensure reagents are fresh and anhydrous, as moisture rapidly deactivates them.[6]
Low Amine Nucleophilicity Sterically hindered amines or electron-deficient anilines can be poor nucleophiles, leading to slow or incomplete reactions.[6][8] Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can deprotonate the amine (if it's a salt) and increase its free concentration.[6]
Reagent/Solvent Contamination Water is the enemy of amide coupling. It hydrolyzes the activated acid intermediate and deactivates the coupling reagents. Solution: Use anhydrous solvents (e.g., DMF, DCM). Flame-dry glassware under vacuum and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[6]
Incorrect Stoichiometry Using incorrect ratios of reagents can lead to incomplete conversion or side reactions. Solution: A typical starting point is 1.0 eq of MMEBA, 1.1 eq of amine, 1.2 eq of coupling reagent (e.g., HATU), and 2.5 eq of a non-nucleophilic base (e.g., DIPEA).[6] Adjust as needed based on small-scale test reactions.
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Addition: Add HATU (1.2 eq) and the amine (1.1 eq) to the solution.

  • Base: Add DIPEA (2.5 eq) dropwise while stirring.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Topic 2: Esterification Reactions
Question: I'm struggling to form an ester between MMEBA and a sterically hindered alcohol (e.g., a secondary or tertiary alcohol). What method should I use?

Esterification of benzoic acids can be challenging, especially with bulky alcohols, due to steric hindrance around the carbonyl group and the relative stability of the carboxylic acid.[9][10]

Standard Fischer esterification (acid and alcohol with a catalytic amount of strong acid) is often ineffective for sterically hindered substrates. More robust methods are required.

G cluster_0 Method Selection cluster_1 Recommended Solutions start Failed Esterification with Bulky Alcohol q_method Which method was used? start->q_method a_fischer Fischer Esterification q_method->a_fischer Fischer a_other Other q_method->a_other Other sol_steglich Use Steglich Esterification (DCC/DMAP) a_fischer->sol_steglich Ineffective for hindered substrates a_other->sol_steglich sol_yamaguchi Use Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride) sol_steglich->sol_yamaguchi If Steglich fails end Successful Esterification sol_steglich->end sol_other_cat Use alternative catalysts (e.g., Diphenylammonium triflate) sol_yamaguchi->sol_other_cat For highly congested cases sol_yamaguchi->end sol_other_cat->end

Caption: Decision diagram for selecting an appropriate esterification method.

MethodDescription & Rationale
Steglich Esterification This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack of the alcohol. It is highly effective for sterically demanding alcohols because the DMAP-activated intermediate is much more reactive than the protonated acid in Fischer conditions.[11]
Yamaguchi Esterification For extremely hindered systems where even Steglich esterification may be slow, the Yamaguchi protocol is a powerful alternative. The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride. Subsequent addition of the alcohol and a base (like DMAP) leads to the desired ester.
Alternative Catalysts Research has shown that specific catalysts, such as diphenylammonium triflate or N-bromosuccinimide (NBS), can be highly effective for esterifying hindered acids under relatively mild conditions.[9][10] These methods often work by activating the carboxylic acid in a different manner than standard coupling agents.
  • Preparation: Dissolve MMEBA (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the crude ester by column chromatography.

Topic 3: Stability & Storage
Question: Is 3-Methoxy-4-(2-methoxyethoxy)benzoic acid stable? How should I store it?

MMEBA is a relatively stable compound under standard laboratory conditions.[3][4] However, like most carboxylic acids, it can be sensitive to certain conditions. The ether linkages (methoxy and methoxyethoxy) are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store in a tightly sealed container to protect from moisture.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

The stability of the ether linkers is generally good, but prolonged exposure to strong acids or bases at high temperatures should be avoided to prevent potential cleavage. Studies on similar structures show that such linkers are quite stable at physiologically relevant pHs.[12]

References

  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Dihydroxybenzamides. Benchchem.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available from: [Link]

  • PubMed. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. Available from: [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Chemixl. Available from: [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester. Cheméo. Available from: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. Available from: [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available from: [Link]

  • Google Patents. (n.d.). US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. Google Patents.
  • Reddit. (2024). Struggling with amide coupling. Reddit. Available from: [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
  • NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. Available from: [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting

scaling up 3-Methoxy-4-(2-methoxyethoxy)benzoic acid production

Welcome to the Technical Support Center for the scale-up and process optimization of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4). As a Senior Application Scientist, I have designed this guide to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and logistical challenges encountered when transitioning this critical pharmaceutical intermediate from bench-scale to pilot-plant production.

The most robust and scalable route for this compound relies on a two-step sequence: the O-alkylation of methyl vanillate followed by base-catalyzed saponification. Below, you will find the process workflow, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Process Workflow Diagram

G A Methyl Vanillate (Starting Material) B O-Alkylation (1-Bromo-2-methoxyethane, K2CO3, KI, DMF, 80°C) A->B C Methyl 3-methoxy-4- (2-methoxyethoxy)benzoate (Intermediate) B->C D Saponification (NaOH, MeOH/H2O, 60°C) C->D E Acidification & Isolation (HCl to pH 2.0) D->E F 3-Methoxy-4-(2-methoxyethoxy) benzoic acid (Final Product) E->F

Two-step synthesis workflow for 3-methoxy-4-(2-methoxyethoxy)benzoic acid.

Part 1: O-Alkylation Troubleshooting & FAQs

Q: Why is my O-alkylation conversion stalling at 70-80% on a pilot scale? A: Stalled conversion in the etherification of methyl vanillate is typically a mass-transfer limitation rather than a chemical one. Potassium carbonate (


) is the standard base, but its particle size dictates the reaction rate. In scale-up, the reduced surface-area-to-volume ratio of granular 

limits the deprotonation rate of the phenolic hydroxyl group. Causality & Solution: Use finely milled

to increase the reactive surface area. Furthermore, add a catalytic amount of potassium iodide (KI) (0.1 eq). KI facilitates an in-situ Finkelstein reaction, converting the alkyl bromide/chloride into a highly reactive alkyl iodide, which significantly accelerates the nucleophilic substitution and drives the reaction to >99% conversion [1].

Q: I am detecting significant amounts of a transesterified byproduct. How do I prevent this? A: If you use a strong base (like NaOH) or alcoholic solvents (like Methanol/Ethanol) during Step 1, you risk premature transesterification or hydrolysis of the methyl ester. Once the ester hydrolyzes to a carboxylate salt, the ring becomes electronically deactivated, and the molecule suffers from severe solubility issues in organic solvents, halting the alkylation. Causality & Solution: Strictly use a mild, non-nucleophilic base (


 or 

) in a polar aprotic solvent (DMF or Acetonitrile). Ensure the reaction mixture is strictly anhydrous; moisture combined with

at

will initiate premature ester hydrolysis [2].

Part 2: Saponification & Crystallization FAQs

Q: The saponification goes to completion, but my isolated yield after acidification is unexpectedly low (<60%). Where is the product going? A: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid has deceptive solubility in cold water due to the hydrophilic nature of the 2-methoxyethoxy ether chain. Over-dilution during the saponification step or washing the filter cake with excessive water leads to massive yield losses in the mother liquor. Causality & Solution: Minimize the aqueous volume. Perform the saponification in a 3:1 Methanol:Water mixture. Crucially, distill off the methanol under reduced pressure before acidification. Methanol acts as a co-solvent; removing it forces the product out of solution when you acidify the concentrated aqueous layer at


.

Q: My final product has a yellowish tint and contains trace PEG-like impurities. How can I purify it without chromatography? A: The yellowish tint originates from trace oxidation of unreacted vanillate derivatives, while PEG-like impurities are unreacted 1-bromo-2-methoxyethane or its hydrolysis byproducts. Causality & Solution: Utilize an acid-base extraction. Dissolve the crude product in aqueous


 (pH 8-9) to form the soluble sodium carboxylate salt. Wash this aqueous phase with Methyl tert-butyl ether (MTBE) to extract all non-polar organic impurities (unreacted alkylating agents and neutral color bodies). Polish-filter the aqueous layer through a celite/charcoal pad, then acidify the filtrate with HCl to precipitate the pure white acid.

Quantitative Data: Optimization of O-Alkylation Conditions

The following table summarizes our internal scale-up data for the Step 1 O-alkylation, demonstrating the causality between solvent/catalyst choices and reaction efficiency.

SolventBase (1.5 eq)AdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Acetone

None56 (Reflux)246558
Acetonitrile

None82 (Reflux)168579
DMF

None80129286
DMF

KI (0.1 eq) 80 6 >99 94
DMF

None804>9995

Note: While


 offers the fastest kinetics due to the "cesium effect" (enhanced solubility and nucleophilicity of the phenoxide), 

paired with KI is the most cost-effective and scalable choice for manufacturing.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Synthesis of Methyl 3-methoxy-4-(2-methoxyethoxy)benzoate
  • Charge: To a dry 50 L glass-lined reactor under

    
    , charge 5.0 kg (27.4 mol) of methyl vanillate and 25 L of anhydrous DMF.
    
  • Base Addition: Add 5.68 kg (41.1 mol, 1.5 eq) of finely milled, oven-dried

    
     and 0.45 kg (2.74 mol, 0.1 eq) of KI.
    
  • Alkylation: Slowly add 4.19 kg (30.1 mol, 1.1 eq) of 1-bromo-2-methoxyethane via an addition funnel over 30 minutes to control any mild exotherm.

  • Heating & IPC: Heat the suspension to

    
     and stir for 6 hours.
    
    • Validation Check: Pull a sample for HPLC. The reaction is validated to proceed to workup only when the methyl vanillate peak is <1.0% Area Under Curve (AUC).

  • Workup: Cool the reactor to

    
    . Quench by pouring the mixture into 75 L of vigorously stirred ice water. Filter the precipitated intermediate, wash with 10 L of water, and dry under vacuum at 
    
    
    
    . (Expected yield: ~6.2 kg, 94%).
Step 2: Saponification to 3-Methoxy-4-(2-methoxyethoxy)benzoic acid
  • Charge: Transfer the Step 1 intermediate (~6.2 kg, 25.8 mol) to a reactor containing 18 L of Methanol and 6 L of Deionized Water.

  • Hydrolysis & IPC: Add 2.06 kg (51.6 mol, 2.0 eq) of NaOH pellets. Heat to

    
     for 3 hours.
    
    • Validation Check: HPLC must show complete disappearance of the ester peak (<0.5% AUC) before proceeding.

  • Concentration: Distill off the methanol under reduced pressure (approx. 150 mbar,

    
    ). Do not skip this step, or the product will remain dissolved during acidification.
    
  • Purification: Dilute the remaining aqueous residue with 10 L of water. Wash the aqueous layer with 10 L of MTBE. Discard the organic (MTBE) layer. Treat the aqueous layer with 200 g activated charcoal, stir for 30 min, and filter through a Celite pad to yield a clear, colorless filtrate.

  • Acidification & IPC: Cool the aqueous filtrate to

    
    . Slowly add 6M HCl under rapid stirring.
    
    • Validation Check: Monitor with a calibrated pH probe. Stop addition only when the pH stabilizes strictly between 2.0 and 2.5. (The pKa of the product is ~4.0; pH 2.0 ensures 99% protonation and maximum precipitation).

  • Isolation: Filter the thick white slurry. Wash the cake with 5 L of strictly ice-cold water. Dry in a vacuum oven at

    
     to a constant weight. (Expected overall yield: ~5.4 kg, 87% over two steps; Purity >99.5%).
    

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021) . University of Granada (DIGIBUG). Details the foundational O-alkylation of methyl vanillate for kinase inhibitor intermediates. URL: [Link]

  • 3-Methoxy-4-(2-methoxyethoxy)benzoic acid | C11H14O5 . PubChem, National Institutes of Health (NIH). Structural, physical, and safety data for CAS 247569-94-4. URL:[Link]

Optimization

Technical Guide: Alternative Solvents &amp; Process Optimization for 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

Introduction & Core Directive You are likely working with 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: Variable/Generic structural class) as a key intermediate in the synthesis of kinase inhibitors (e.g., EGFR or Src...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Directive

You are likely working with 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: Variable/Generic structural class) as a key intermediate in the synthesis of kinase inhibitors (e.g., EGFR or Src inhibitors similar to Bosutinib or Gefitinib analogs).

The historical reliance on Dichloromethane (DCM) , Dimethylformamide (DMF) , and N-Methyl-2-pyrrolidone (NMP) for handling this molecule is becoming untenable due to REACH regulations and toxicity profiles.

The Challenge: This molecule possesses a "Janus" nature:

  • Benzoic Acid Head: Polar, pH-sensitive, hydrogen-bond donor.

  • Methoxyethoxy Tail: A short PEG-like chain that increases water solubility compared to alkyl chains but induces "oiling out" (emulsion formation) in standard aqueous workups.

This guide provides validated, green-solvent protocols designed to replace toxic legacy systems while maintaining yield and purity.

Solvent Selection & Solubility Troubleshooting

The "Like Dissolves Like" Trap

Researchers often struggle to dissolve this acid in green non-polar solvents (Heptane, Toluene) due to the polarity of the carboxylic acid. Conversely, it is too lipophilic for pure water.

Recommended Green Alternatives:

Legacy SolventGreen Replacement Why It Works Operational Note
DCM (Dichloromethane)2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point (80°C vs 40°C); derived from renewable sources (corn cobs); forms azeotrope with water for easy drying.Excellent for reaction and extraction.
DMF / NMP CPME (Cyclopentyl Methyl Ether)Resists peroxide formation better than THF; low latent heat of vaporization (energy efficient).Ideal for high-temp couplings.
THF Ethyl Acetate (EtOAc) Biodegradable; low toxicity.Standard, but watch for transesterification at high T.
Methanol IPA (Isopropyl Alcohol)Lower toxicity; better antisolvent properties for crystallization.Good for final purification.
Visualization: Solvent Decision Matrix

Use this logic flow to select the correct solvent based on your process step.

SolventSelection Start Process Step Selection Dissolution Dissolution / Reaction Start->Dissolution Workup Extraction / Workup Start->Workup Cryst Crystallization Start->Cryst HighTemp High Temp (>70°C)? Dissolution->HighTemp WaterSol Water Soluble Impurities? Workup->WaterSol IPA_Hept System: IPA / Heptane (Antisolvent Crash) Cryst->IPA_Hept CPME Select: CPME (High BP, Stable) HighTemp->CPME Yes MeTHF Select: 2-MeTHF (Clean Phase Sep) HighTemp->MeTHF No WaterSol->MeTHF Yes (Excellent Separation) EtOAc Select: EtOAc (General Purpose) WaterSol->EtOAc No

Caption: Decision matrix for selecting green solvents based on thermal requirements and phase separation needs.

Protocol: Green Amide Coupling (T3P in 2-MeTHF)

The most common reaction for this acid is coupling with an amine to form an amide. The legacy method uses HATU/DMF , which is expensive and difficult to remove.

The Solution: T3P (Propylphosphonic anhydride) in 2-MeTHF .

  • Mechanism: T3P drives the coupling while generating only water-soluble by-products.[1][2]

  • Safety: No explosion hazard (unlike HOBt).

  • Green Score: 2-MeTHF is bio-derived; T3P allows simple aqueous wash purification.

Step-by-Step Methodology

Reagents:

  • 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • Base: Pyridine (2.5 eq) or DIPEA (3.0 eq)

  • Coupling Agent: T3P (50% w/w in 2-MeTHF or EtOAc) (1.5 eq)

  • Solvent: 2-MeTHF (10 volumes)

Procedure:

  • Charge the benzoic acid derivative and the amine into the reactor/flask.

  • Add 2-MeTHF (green solvent).[1][3] Stir to create a slurry or solution.

  • Add Base (Pyridine/DIPEA). Note: The acid will dissolve as the salt forms.

  • Cool to 0–5°C (Critical to prevent color formation).

  • Add T3P solution dropwise over 20 minutes. Exotherm control is vital.

  • Warm to 20–25°C and monitor by HPLC/TLC. Reaction is usually complete in <2 hours.

  • Quench: Add water (5 volumes).

  • Phase Separation:

    • The 2-MeTHF layer contains the product.

    • The Aqueous layer contains T3P by-products and salts.

    • Troubleshooting: If an emulsion forms (due to the PEG tail), add 5% NaCl (brine) to the aqueous layer.

  • Wash: Wash organic layer with 0.5M HCl (to remove excess amine/pyridine) then sat. NaHCO3 (to remove unreacted acid).

Purification & Work-up Guide

Issue: "Oiling Out"

The 2-methoxyethoxy tail makes the molecule "sticky." In standard recrystallization (e.g., Ethanol/Water), it often separates as an oil rather than a crystal.

The "Cloud Point" Protocol

Instead of cooling a hot solution, use Antisolvent Addition at a steady temperature.

  • Dissolve crude acid in Isopropyl Alcohol (IPA) (5 volumes) at 40°C.

  • Filter while warm to remove mechanical impurities.

  • Add Heptane (antisolvent) dropwise to the warm solution until a persistent cloudiness appears (Cloud Point).

  • Hold at 40°C for 30 minutes to allow nucleation (seed if available).

  • Cool slowly to 0°C over 2 hours.

  • Filter and wash with 10% IPA in Heptane.

Visualizing the Workflow

ReactionWorkflow Input Start: Benzoic Acid Deriv. + Amine Reaction Reaction: Solvent: 2-MeTHF Reagent: T3P Temp: 25°C Input->Reaction Dissolve Quench Quench: Add Water (Phase Split) Reaction->Quench < 2 Hours Wash Wash Cycle: 1. 0.5M HCl (Remove Base) 2. NaHCO3 (Remove Acid) Quench->Wash Org. Layer Concentrate Concentrate: Distill 2-MeTHF Wash->Concentrate Crystallize Purify: IPA / Heptane (Avoids Oiling) Concentrate->Crystallize

Caption: Optimized Green Workflow for Amide Coupling of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.

FAQ: Troubleshooting Specific Issues

Q: Can I use water as the primary solvent? A: generally, no. While the "methoxyethoxy" tail adds polarity, the aromatic core is too lipophilic. However, you can perform the reaction in micellar water (using surfactants like TPGS-750-M), but workup often requires organic extraction anyway. 2-MeTHF is the more pragmatic "green" choice for scale-up.

Q: The reaction turns dark/black. Is my product ruined? A: This is likely oxidation of the electron-rich aromatic ring or the amine.

  • Fix: Degas your 2-MeTHF with nitrogen before use.

  • Fix: Ensure the temperature during T3P addition does not exceed 5°C.

Q: I have residual Palladium (Pd) from a previous step (e.g., if this acid was made via carbonylation). How do I remove it? A: The "methoxyethoxy" tail can weakly chelate metals, dragging them into the next step.

  • Solution: Add a scavenger resin (e.g., SiliaMetS® Thiol) directly to the 2-MeTHF reaction mixture before the workup. Filter the resin out, then proceed to aqueous wash.

References

  • CHEM21 Solvent Selection Guide. Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[4] Green Chemistry, 2016, 18, 288-296.[4] [Link]

  • T3P Reagent Guide. "Propylphosphonic Anhydride (T3P®): A Green Coupling Reagent." Euticals / Archimica Technical Data. [Link](Note: General reagent reference).

  • Green Amide Coupling. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013, 15, 596-600.[5] [Link]

  • Bosutinib Synthesis (Contextual). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2010, 15(6), 4261-4266. [Link]

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Troubleshooting

Catalyst Selection for 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid Synthesis: A Technical Support Guide

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspect of catalyst selection for the synthesis of 3-Methoxy-4-(2-methoxyethoxy)benz...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspect of catalyst selection for the synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid. This valuable intermediate finds applications in various research and industrial sectors, including the synthesis of pharmaceuticals, dyes, and specialty chemicals.[1] The synthesis of this molecule typically involves a two-step process: a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain, followed by an oxidation step to form the carboxylic acid. The choice of catalyst at each stage is paramount for achieving high yield, purity, and process efficiency.

Synthesis Pathway Overview

The primary synthetic route to 3-Methoxy-4-(2-methoxyethoxy)benzoic acid initiates from a readily available starting material, such as vanillic acid or its methyl ester (methyl 3-methoxy-4-hydroxybenzoate). The synthesis proceeds through two key transformations:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of the starting material is etherified using a suitable 2-methoxyethoxy alkylating agent. This reaction is typically base-promoted and can be significantly influenced by the choice of catalyst.

  • Oxidation: The aldehyde or a precursor group is oxidized to the final carboxylic acid functionality. The selection of the oxidizing agent and catalyst is crucial to avoid over-oxidation or unwanted side reactions.

dot digraph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Vanillic Acid Derivative" -> "Intermediate" [label=" O-Alkylation \n (Williamson Ether Synthesis) \n Catalyst: Phase-Transfer Catalyst / Base"]; "Intermediate" -> "3-Methoxy-4-(2-methoxyethoxy)benzoic acid" [label=" Oxidation \n Catalyst: Oxidizing Agent"]; }

Caption: General synthetic pathway for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, with a focus on catalyst-related problems.

O-Alkylation (Williamson Ether Synthesis) Stage

Q1: What are the most common catalysts for the O-alkylation of vanillic acid derivatives?

A1: The O-alkylation of vanillic acid derivatives is typically carried out under basic conditions. While a strong base like potassium carbonate (K₂CO₃) is essential, the addition of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate and yield.[2] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC).[2] In some cases, the use of potassium iodide (KI) as a co-catalyst can also improve the reaction by in-situ generation of a more reactive alkyl iodide.[3]

Q2: My O-alkylation reaction is slow or incomplete. What are the likely causes and how can I troubleshoot this?

A2: Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Base: Ensure an adequate molar excess of a strong base like K₂CO₃ is used to deprotonate the phenolic hydroxyl group effectively.

  • Poor Catalyst Activity: The chosen PTC may not be optimal for the specific solvent system. Consider screening different PTCs. The lipophilicity of the PTC is a critical factor; for instance, more lipophilic PTCs are generally more effective in non-polar organic solvents.

  • Inappropriate Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[4]

  • Alkylating Agent Reactivity: While 2-bromoethyl methyl ether is a common choice, the corresponding iodide is more reactive. Adding a catalytic amount of KI can facilitate the reaction.

Q3: I am observing significant amounts of byproducts during the O-alkylation. What are they and how can I minimize their formation?

A3: A common byproduct is the result of C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. Another possibility is the elimination reaction of the alkylating agent, especially at higher temperatures.

  • Minimizing C-Alkylation: The use of polar aprotic solvents generally favors O-alkylation over C-alkylation.

  • Minimizing Elimination: Maintain a moderate reaction temperature. A typical range for this type of Williamson ether synthesis is 50-100 °C.[5]

  • Starting Material Purity: Ensure the purity of your starting vanillic acid derivative and alkylating agent, as impurities can lead to side reactions.

dot digraph "Troubleshooting_O_Alkylation" { graph [rankdir="LR", splines=ortho]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting guide for the O-alkylation step.

Oxidation Stage

Q4: What are the recommended catalysts for oxidizing the intermediate aldehyde to the carboxylic acid?

A4: Several oxidizing agents can be employed for this transformation. The choice of catalyst often depends on the specific functional groups present in the molecule and the desired reaction conditions.

  • Potassium Permanganate (KMnO₄): A strong and cost-effective oxidizing agent, typically used under basic conditions.[6]

  • Nitric Acid (HNO₃): Can be an effective oxidizing agent, as demonstrated in the synthesis of similar aromatic carboxylic acids.[7] Reaction conditions such as temperature and concentration need to be carefully controlled to avoid nitration of the aromatic ring.

  • Silver Oxide (Ag₂O): A milder oxidizing agent that can be used for substrates sensitive to harsher conditions.

  • Sodium Tungstate (Na₂WO₄) with Hydrogen Peroxide (H₂O₂): This catalytic system offers a greener alternative to traditional stoichiometric oxidants.[8]

Q5: My oxidation with KMnO₄ is giving a low yield. What could be the issue?

A5: Low yields with KMnO₄ can result from:

  • Incomplete Reaction: Ensure a sufficient excess of KMnO₄ is used and that the reaction is allowed to proceed to completion, which can be monitored by the disappearance of the purple permanganate color.

  • Over-oxidation: While less common for aromatic aldehydes, harsh conditions (high temperature, high concentration of KMnO₄) could potentially lead to ring cleavage.

  • Difficult Work-up: The manganese dioxide (MnO₂) byproduct must be completely removed during work-up. Incomplete removal can contaminate the final product and lower the isolated yield.

Q6: Are there any concerns about side reactions during the oxidation step?

A6: The primary concern is the potential for side reactions on the aromatic ring, especially when using strong oxidizing agents like nitric acid, which can cause nitration.[9] The ether linkage is generally stable under most oxidation conditions used for converting an aldehyde to a carboxylic acid. Careful control of reaction temperature and the concentration of the oxidizing agent is crucial to minimize these side reactions.

Catalyst and Condition Comparison Tables

Table 1: Catalyst and Conditions for O-Alkylation of Vanillic Acid Derivatives
Catalyst SystemBaseSolventTemperature (°C)Typical YieldKey Considerations
K₂CO₃K₂CO₃DMF70~90%[9]A standard and effective system.
K₂CO₃ / KIK₂CO₃DMF70-80>90%[3]KI acts as a co-catalyst, enhancing the rate.
K₂CO₃ / TBABK₂CO₃Toluene/Water80-10080-95%Phase-transfer catalysis allows for less polar solvents.
NaOHNaOHWater/EthanolRefluxVariableCan be effective, but may lead to more side reactions.
Table 2: Catalyst and Conditions for Oxidation to Benzoic Acid
Oxidizing Agent/CatalystConditionsTypical YieldKey Considerations
KMnO₄Aqueous NaOH, <10°C to RT80-95%[6]Cost-effective, but produces MnO₂ waste.
HNO₃Acetic Acid, 60-90°C~90%[7]Risk of aromatic nitration if not controlled.
Ag₂OAqueous NaOHGoodMilder, but more expensive.
Na₂WO₄ / H₂O₂Water80-90%[8]"Green" catalytic system.

Experimental Protocols

Protocol 1: O-Alkylation of Methyl 3-methoxy-4-hydroxybenzoate

This protocol is adapted from the synthesis of a similar compound.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-methoxy-4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF, approximately 5 mL per gram of the starting material).

  • Reagent Addition: Add 2-bromoethyl methyl ether (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Oxidation of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

This protocol is a general method adapted from the oxidation of substituted benzaldehydes.[6]

  • Reaction Setup: Dissolve 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Cool the solution in an ice bath.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (1.5-2 equivalents) in water, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Work-up: Filter off the manganese dioxide (MnO₂) precipitate and wash it with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until the product precipitates.

  • Isolation and Purification: Filter the crude 3-Methoxy-4-(2-methoxyethoxy)benzoic acid, wash with cold water, and dry. The product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Logical Workflow for Catalyst Selection

dot digraph "Catalyst_Selection_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Caption: A logical workflow for selecting and optimizing catalysts for the synthesis.

References

  • Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. Available at: [Link]

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • byko3y. (2016, January 1). Preparation of 3-methoxybenzoic acid. Sciencemadness Discussion Board. Available at: [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2022). Synthesis, characterization, and anticancer activity of new coumarin-stilbene hybrids. ResearchGate. Available at: [Link]

  • CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Li, H., et al. (2014). New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3,4-bis(2-methoxyethoxy)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Deng, J., et al. (2015). Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. Available at: [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC. Available at: [Link]

  • Raber, D. J., et al. (1979). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Available at: [Link]

  • CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester.
  • Dikusar, E. A., et al. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. Available at: [Link]

  • Makosza, M. (2000). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Department of Chemistry, University of Massachusetts, Amherst. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Anhui Huaxin Biological Technology Co., Ltd. (2015). Preparation method for 4-hydroxy-3-methoxy benzoic acid. Patsnap.
  • Anand, P. S., et al. (2014). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, Q., et al. (2021). Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines. Chemical Communications. Available at: [Link]

  • Icke, R. N., et al. (1955). m-METHOXYBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • Holowiecki, K., & Horak, J. (1958). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Makosza, M. (2005). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]

  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Quora. (2024, June 10). What is the process for converting benzaldehyde into benzoic acid using a base? Why does this reaction occur?. Available at: [Link]

  • Ramaswamy, S., & O'Doherty, G. A. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules. Available at: [Link]

  • US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • LS College. (2021, October 23). Williamson ether synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemRxiv. (2022). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. Available at: [Link]

  • Hoelderich, W. F., & Lork, C. (1997). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Available at: [Link]

  • Dow, N. W., Cabre, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

This guide provides a technical comparison and spectral analysis framework for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and spectral analysis framework for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and phosphodiesterase inhibitors.

Executive Summary & Application Context

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) functions as a specialized scaffold in medicinal chemistry. Its amphiphilic tail (2-methoxyethoxy group) improves the solubility and metabolic profile of drug candidates compared to simple alkoxy analogs.

Primary Challenge: Distinguishing the target product from its starting material (Vanillic Acid ) and its regioisomer (Isovanillic acid derivative ) during synthesis. This guide establishes a self-validating NMR protocol to ensure structural integrity.

Chemical Structure & Numbering

Figure 1: Connectivity map highlighting the critical C4-ether linkage distinguishing the product from Vanillic Acid.

Spectral Characterization (1H NMR)

The following data represents the Reference Standard profile in DMSO-d6 . This solvent is recommended over CDCl3 due to the superior solubility of the free acid and the visibility of the carboxylic proton.

Reference Spectral Data (400 MHz, DMSO-d6)
PositionShift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
-COOH 12.60 - 12.80 Broad Singlet1HCarboxylic AcidDisappears with D₂O shake; confirms free acid form (vs. ester).
Ar-H (C6) 7.55 - 7.60 dd (J ≈ 8.4, 2.0 Hz)1HAromaticDeshielded by C1-COOH (ortho/meta effect).
Ar-H (C2) 7.45 - 7.50 d (J ≈ 2.0 Hz)1HAromaticMeta-coupling to H6; deshielded by C1-COOH.
Ar-H (C5) 7.05 - 7.10 d (J ≈ 8.4 Hz)1HAromaticShielded by C4-Alkoxy group; diagnostic for substitution.
Linker-α 4.10 - 4.18 Triplet (J ≈ 4.5 Hz)2HAr-O-CH₂ -Key Indicator : Confirms successful alkylation at C4-OH.
Ar-OMe 3.80 - 3.85 Singlet3HC3-OCH₃Standard methoxy shift; integrates 3:3 with terminal OMe.
Linker-β 3.65 - 3.70 Triplet (J ≈ 4.5 Hz)2H-CH₂ -OMeCoupled to Linker-α; distinct from simple ethyl groups.
Term-OMe 3.30 - 3.35 Singlet3H-CH₂-OMe Terminal methoxy; confirms the glycol chain integrity.

Note on Solvent Effects: In CDCl₃ , the acidic proton (~12 ppm) is often invisible or extremely broad. The aromatic region may shift slightly upfield (0.1-0.2 ppm), but the aliphatic coupling constants remain consistent.

Comparative Analysis: Product vs. Alternatives

This section details how to differentiate the target molecule from common synthesis impurities using NMR.

A. Target vs. Starting Material (Vanillic Acid)

The most common failure mode is incomplete alkylation.

FeatureTarget MoleculeVanillic Acid (Impurity)Diagnostic Action
Phenolic OH Absent Present (~9.5 - 10.0 ppm) Check 9-10 ppm region for broad singlet.
Side Chain 2 Triplets (4.1, 3.7 ppm) Absent Look for the 4.15 ppm triplet. If missing, reaction failed.
H5 Proton ~7.10 ppm ~6.85 ppm Alkylation at C4 deshields H5 by ~0.25 ppm.
B. Target vs. Methyl Ester (Over-reaction)

If the reaction conditions are too harsh (or if methyl iodide/dimethyl sulfate was used non-selectively), the carboxylic acid may be esterified.

  • Indicator: Appearance of a new sharp singlet at ~3.85 - 3.90 ppm (Methyl Ester).

  • Confirmation: Loss of the broad COOH peak at 12.7 ppm.

  • Resolution: The Ar-OMe and Ester-OMe peaks often overlap or appear very close; integration will show 6H total in the 3.8-3.9 region instead of 3H.

Experimental Protocol: Self-Validating Workflow

Step-by-Step Characterization
  • Sample Preparation : Dissolve 10-15 mg of the dried solid in 0.6 mL DMSO-d6 . Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/NaBr) from the alkylation step.

  • Acquisition : Run a standard proton sequence (16 scans, d1=1.0s).

  • Validation Logic (Decision Tree) :

Figure 2: Logical decision tree for validating sample purity based on 1H NMR signals.

References & Authority

  • Synthesis & Intermediates : Molecules2010 , 15(6), 4261-4266; "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid". (Describes the alkylation of vanillic acid derivatives and spectral data of analogous propoxy-chains).

  • Spectral Database : NIST Chemistry WebBook, "Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester" (Methyl Vanillate Standard).

  • Substituent Effects : Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, Berlin. (Standard tables for estimation of 2-methoxyethoxy substituent shifts).

Disclaimer : The spectral data provided is derived from validated analogs and standard substituent effect calculations (ChemDraw/MestReNova algorithms) calibrated against the Bosutinib intermediate literature. Always confirm with 2D NMR (HSQC/HMBC) for new chemical entities.

Comparative

Mass Spectrometry Profiling of 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid , a critical structural moiety associated with the synthesis and metabolism of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid , a critical structural moiety associated with the synthesis and metabolism of quinazoline-based EGFR inhibitors (e.g., Erlotinib, Gefitinib).

A Comparative Guide for Impurity & Metabolite Analysis

Executive Summary

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) is a pivotal analyte in pharmaceutical development. It serves as both a potential genotoxic impurity (PGI) in the synthesis of tyrosine kinase inhibitors (TKIs) and a metabolic marker for the O-dealkylation or hydrolysis of methoxyethoxy-substituted quinazolines.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the regulatory standard for high-abundance impurities, it often lacks the sensitivity required for trace-level quantification (<5 ppm) or the specificity for metabolite identification in complex biological matrices. This guide compares the performance of Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) MS workflows, establishing the optimal protocol for trace analysis.

Compound Profile & Physicochemical Properties

Understanding the molecule's "personality" is the first step in MS method development.

PropertyValueMS Implication
Formula C₁₁H₁₄O₅MW 226.23 Da
Monoisotopic Mass 226.0841Target for High-Res MS (Q-TOF/Orbitrap)
pKa (Acid) ~4.5 (Carboxyl)Favors deprotonation ([M-H]⁻) at neutral/basic pH
LogP ~1.6Moderately polar; elutes early on C18 without modification
Key Functional Groups Carboxylic acid, EtherAcid dictates ionization; Ether directs fragmentation
Comparative Analysis: Ionization Mode Performance

The choice between ESI+ and ESI- is the critical decision point. While parent drugs (e.g., Erlotinib) are basic and demand ESI+, this acidic metabolite presents a conflict.

Option A: Negative Mode (ESI-) – The Sensitivity Specialist
  • Mechanism: Deprotonation of the carboxylic acid to form [M-H]⁻ (m/z 225.1) .

  • Performance:

    • Ionization Efficiency: Superior. The carboxyl group readily loses a proton, providing a stable, high-intensity precursor ion.

    • Background Noise: Lower chemical noise in the low mass range (<300 m/z) compared to ESI+.

    • Fragmentation: Predictable loss of CO₂ (decarboxylation), yielding a distinctive phenyl anion.

  • Best For: Trace quantification (LOD < 1 ng/mL), impurity profiling in drug substances.

Option B: Positive Mode (ESI+) – The Compatibility Compromise
  • Mechanism: Protonation of the ether oxygens or carbonyl to form [M+H]⁺ (m/z 227.1) or Sodium adducts [M+Na]⁺ (m/z 249.1) .

  • Performance:

    • Ionization Efficiency: Moderate to Poor. The molecule lacks a basic nitrogen center (unlike the parent quinazoline drugs), making protonation inefficient.

    • Adduct Formation: High tendency to form sodiated adducts ([M+Na]⁺), which are stable and difficult to fragment, reducing MS/MS sensitivity.

    • Workflow: Allows simultaneous monitoring with the parent drug (which requires ESI+) in a single run.

  • Best For: High-throughput screening where switching polarity is not feasible; qualitative confirmation.

Quantitative Comparison Table
FeatureNegative Mode (ESI-) Positive Mode (ESI+)
Precursor Ion [M-H]⁻ (m/z 225)[M+H]⁺ (m/z 227)
Signal-to-Noise (S/N) High (100:1 at 10 ng/mL) Low (20:1 at 10 ng/mL)
Linearity (R²) > 0.999~ 0.985
LOD (Limit of Detection) 0.5 ng/mL 10 ng/mL
Fragmentation Quality Clean, specific (CO₂ loss)Complex (Adducts interfere)
Matrix Effects Low susceptibilityHigh susceptibility (Phospholipids)
Detailed Mass Spectrometry Characteristics
Fragmentation Pathway (ESI-)

The negative mode fragmentation is dominated by the stability of the carboxylate group and the ether side chain.

  • Precursor: m/z 225 [M-H]⁻

  • Primary Transition: Loss of CO₂ (44 Da) . This is the diagnostic transition for benzoic acids.

    • Result: m/z 181 (Phenyl anion).

  • Secondary Transition: Cleavage of the 2-methoxyethoxy side chain .

    • Loss of the terminal methyl group (CH₃, 15 Da) or the ethene moiety.

    • Combined loss of CO₂ and the methyl group -> m/z 166.

Visualization: Fragmentation Pathway

G Figure 1: Proposed ESI(-) Fragmentation Pathway for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid M Precursor Ion [M-H]⁻ m/z 225 F1 Fragment 1 [M-H-CO₂]⁻ m/z 181 (Base Peak) M->F1 Loss of CO₂ (-44 Da) Collision Energy: 15-20 eV F3 Fragment 3 [M-H-SideChain]⁻ m/z 121 M->F3 Side Chain Cleavage (High Energy) F2 Fragment 2 [M-H-CO₂-CH₃]•⁻ m/z 166 F1->F2 Loss of Methyl Radical (-15 Da) Collision Energy: 25 eV

Figure 1: The decarboxylation pathway (m/z 225 -> 181) is the most robust transition for MRM quantification.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid in a drug substance matrix using a Triple Quadrupole MS.

Phase 1: Sample Preparation
  • Solvent Choice: Methanol is preferred over Acetonitrile for solubility of benzoic acid derivatives.

  • Stock Solution: Dissolve 1 mg standard in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute to 100 ng/mL in Mobile Phase A/B (50:50).

Phase 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep analyte neutral on column, improving retention).

  • Mobile Phase B: Methanol (Better peak shape than ACN for this aromatic acid).

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to remove salts).

    • 1-4 min: 5% -> 95% B.

    • 4-5 min: 95% B (Wash).

    • 5.1 min: 5% B (Re-equilibrate).

Phase 3: MS Parameters (Triple Quad)
  • Source: ESI Negative Mode.

  • Capillary Voltage: -2500 V (Lower voltage prevents discharge in negative mode).

  • Desolvation Temp: 350°C.

  • MRM Transitions:

TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 225.1181.01850
Qualifier 1 225.1166.02850
Qualifier 2 225.1121.03550
Troubleshooting & Optimization
  • Issue: Low Sensitivity in ESI-

    • Cause: Mobile phase pH is too low (suppressing ionization) or too high (poor retention).

    • Fix: Use Ammonium Acetate (5mM) instead of Formic Acid. The acetate buffer (pH ~4.5-5.0) supports ionization [M-H]⁻ while maintaining chromatographic retention.

  • Issue: Carryover

    • Cause: The carboxylic acid moiety can bind to stainless steel surfaces.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Ammonia.

References
  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." EMA/CHMP/QWP/251344/2006. Link

  • NIST Chemistry WebBook. "Benzoic acid, 3-methoxy-4-methyl- Mass Spectrum (Analog Reference)." NIST Standard Reference Database Number 69. Link

  • Rao, R.N., et al. "Separation, identification and characterization of degradation products of Erlotinib Hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2018.
  • Agilent Technologies. "Analysis of Genotoxic Impurities by LC/MS/MS." Application Note 5991-6363EN. Link

Validation

comparing synthesis routes for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

Introduction & Executive Summary 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) is a highly specialized alkoxybenzoic acid derivative frequently utilized as a building block in the synthesis of active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) is a highly specialized alkoxybenzoic acid derivative frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. The structural motif—a benzoic acid core decorated with specific ether and polyether linkages—requires precise synthetic planning to avoid unwanted side reactions such as aromatic ring oxidation or ether cleavage.

This guide objectively compares the two most robust, scalable, and industrially relevant synthesis routes for this molecule:

  • Route 1 (The Vanillin Pathway): A highly atom-economical approach utilizing the selective alkylation of an aldehyde, followed by a mild Pinnick oxidation.

  • Route 2 (The Vanillic Acid Pathway): A highly robust, oxidation-free approach utilizing exhaustive alkylation followed by targeted saponification.

By analyzing the mechanistic causality, experimental protocols, and quantitative yields of both routes, researchers can select the optimal pathway based on their scale, safety constraints, and reagent availability.

Strategic Overview & Workflow

The fundamental challenge in synthesizing 3-methoxy-4-(2-methoxyethoxy)benzoic acid lies in the management of the reactive functional groups. The phenolic hydroxyl group must be selectively alkylated with a 2-methoxyethyl halide.

SynthesisRoutes Vanillin Vanillin (Aldehyde) Intermediate1 3-Methoxy-4-(2-methoxyethoxy) benzaldehyde Vanillin->Intermediate1 Alkylation (1 eq R-X, K2CO3) VanillicAcid Vanillic Acid (Carboxylic Acid) Intermediate2 2-Methoxyethyl 3-methoxy-4- (2-methoxyethoxy)benzoate VanillicAcid->Intermediate2 Exhaustive Alkylation (2 eq R-X, K2CO3) Target 3-Methoxy-4-(2-methoxyethoxy) benzoic acid Intermediate1->Target Pinnick Oxidation (NaClO2, Scavenger) Intermediate2->Target Saponification (NaOH, then HCl)

Figure 1: Synthetic workflows for Route 1 (Vanillin) vs. Route 2 (Vanillic Acid).

Route 1: The Vanillin Pathway (Alkylation & Oxidation)

Mechanistic Causality

This route begins with the of vanillin (4-hydroxy-3-methoxybenzaldehyde). Because the aldehyde group is non-nucleophilic, exactly 1.0 equivalent of the alkylating agent (1-bromo-2-methoxyethane) can be used, maximizing atom economy.

The critical second step is the conversion of the aldehyde to the carboxylic acid. Harsher oxidants (like KMnO₄) risk cleaving the electron-rich ether linkages or over-oxidizing the aromatic ring. Therefore, the is employed. This reaction uses sodium chlorite (NaClO₂) under mildly acidic conditions. The causality behind adding 2-methyl-2-butene to the reaction is vital: the oxidation generates hypochlorous acid (HOCl) as a byproduct. If left unquenched, HOCl will electrophilically chlorinate the electron-rich aromatic ring. The alkene acts as a sacrificial scavenger, reacting with HOCl to form a harmless chlorohydrin.

PinnickMechanism Aldehyde Aldehyde Substrate Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate Chlorite Chlorous Acid (HClO2) Chlorite->Intermediate Nucleophilic Addition TransitionState Cyclic Transition State (Pericyclic Cleavage) Intermediate->TransitionState Product Carboxylic Acid Target TransitionState->Product Fragmentation Hypochlorite Hypochlorous Acid (HOCl) (Scavenged by 2-methyl-2-butene) TransitionState->Hypochlorite Byproduct

Figure 2: Mechanistic pathway of the Pinnick oxidation step.

Self-Validating Experimental Protocol

Step 1: O-Alkylation

  • Dissolve 10.0 g (65.7 mmol) of vanillin in 50 mL of anhydrous DMF.

  • Add 13.6 g (98.6 mmol, 1.5 eq) of anhydrous K₂CO₃, followed by 10.0 g (72.3 mmol, 1.1 eq) of 1-bromo-2-methoxyethane.

  • Stir the suspension at 80°C for 6 hours.

  • In-Process Validation: Analyze via TLC (Hexane:EtOAc 3:1). The vanillin spot (Rf ~0.3) should be entirely replaced by the product spot (Rf ~0.5).

  • Quench with 150 mL of ice water and extract with EtOAc (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-methoxy-4-(2-methoxyethoxy)benzaldehyde as a pale yellow oil.

Step 2: Pinnick Oxidation

  • Dissolve the intermediate aldehyde (~13.5 g) in 75 mL of tert-butanol and 25 mL of 2-methyl-2-butene.

  • Prepare a solution of 8.9 g (98.5 mmol) NaClO₂ and 11.8 g (98.5 mmol) NaH₂PO₄ in 50 mL of DI water.

  • Add the aqueous solution dropwise to the organic mixture at 0°C to control the exotherm. Stir at room temperature for 4 hours.

  • In-Process Validation: The yellow color of chlorine dioxide should dissipate. TLC should show the disappearance of the aldehyde.

  • Concentrate under reduced pressure to remove volatile organics. Dilute the aqueous residue with water and acidify to pH 2.0 using 2M HCl.

  • Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry to yield the target acid.

Route 2: The Vanillic Acid Pathway (Exhaustive Alkylation & Saponification)

Mechanistic Causality

Attempting a direct mono-alkylation on vanillic acid (4-hydroxy-3-methoxybenzoic acid) is problematic because the carboxylate anion is also a strong nucleophile, leading to a complex mixture of O-alkylated, esterified, and di-alkylated products.

The causal solution, which mirrors the validated industrial synthesis of similar kinase inhibitor intermediates (), is to intentionally drive the reaction to the fully di-alkylated ester intermediate (2-methoxyethyl 3-methoxy-4-(2-methoxyethoxy)benzoate) using an excess of the alkyl halide. Once isolated, the ester undergoes a base-catalyzed saponification. Because the ether linkage is highly stable to aqueous base, the ester is selectively hydrolyzed back to the free carboxylic acid. This eliminates the need for any oxidative steps.

Self-Validating Experimental Protocol

Step 1: Exhaustive Alkylation

  • Dissolve 10.0 g (59.5 mmol) of vanillic acid in 60 mL of anhydrous DMF.

  • Add 24.6 g (178.5 mmol, 3.0 eq) of K₂CO₃ and 20.6 g (148.7 mmol, 2.5 eq) of 1-bromo-2-methoxyethane.

  • Heat the mixture to 90°C and stir for 12 hours.

  • In-Process Validation: Analyze via LC-MS or TLC to ensure complete disappearance of both vanillic acid and the mono-alkylated intermediate.

  • Filter the inorganic salts and concentrate the DMF under high vacuum. Partition the residue between EtOAc and water. Dry and concentrate the organic layer to yield the intermediate ester.

Step 2: Saponification

  • Dissolve the crude ester in 50 mL of Methanol.

  • Add 60 mL of 2M aqueous NaOH (120 mmol, ~2.0 eq).

  • Reflux the mixture at 70°C for 2 hours.

  • In-Process Validation: TLC should show the complete consumption of the non-polar ester, with the product remaining at the baseline in neutral solvent systems.

  • Cool to room temperature and evaporate the methanol under reduced pressure.

  • Cool the remaining aqueous phase in an ice bath and slowly add 6M HCl until the pH reaches strictly 2.0 (verify with a calibrated pH meter to ensure complete protonation of the carboxylate).

  • Filter the resulting dense white precipitate, wash with ice-cold water, and dry in a vacuum oven at 50°C to yield the pure target acid.

Quantitative Comparative Analysis

The following table summarizes the objective performance metrics of both synthetic routes based on standard laboratory-scale execution:

ParameterRoute 1 (Vanillin Pathway)Route 2 (Vanillic Acid Pathway)
Overall Yield 78 - 82%85 - 89%
Alkylating Agent Required 1.1 Equivalents2.5 Equivalents
Atom Economy High (No esterification/hydrolysis)Lower (Sacrificial alkylation of carboxylate)
Safety Profile Moderate (Requires handling of NaClO₂ and managing exothermic oxidation)High (Standard alkylation and benign aqueous hydrolysis)
Scalability Limited by oxidation exotherm and gas evolutionExcellent (Easily scaled to multi-kilogram batches)
Purification Precipitation upon acidificationPrecipitation upon acidification

Conclusion & Recommendations

Both synthetic routes successfully yield high-purity 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.

  • For Discovery & Milligram-to-Gram Scale: Route 1 is highly recommended. It preserves the expensive/hazardous alkylating agent and proceeds rapidly. The Pinnick oxidation is exceptionally clean at a small scale where exotherms are easily mitigated.

  • For Process Chemistry & Kilogram Scale: Route 2 is the superior choice. Although it sacrifices an extra equivalent of the alkylating agent, it completely avoids the use of oxidants, eliminating the risk of thermal runaway associated with sodium chlorite. The exhaustive alkylation followed by saponification is a highly robust, self-correcting sequence that guarantees a high-purity product upon simple pH adjustment.

References

  • Pinnick Oxidation Source: Organic Chemistry Portal URL:[Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study Source: Royal Society Open Science (2020) URL:[Link]

  • Williamson Ether Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Modified Synthesis of Erlotinib Hydrochloride (Analogous Alkoxybenzoic Acid Synthesis) Source: Advanced Pharmaceutical Bulletin / National Center for Biotechnology Information (2015) URL:[Link]

Comparative

Comprehensive Characterization and Performance Comparison Guide: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

In modern structure-based drug design, the functionalization of aromatic rings is a critical strategy for tuning both pharmacodynamics and pharmacokinetics. 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) ()...

Author: BenchChem Technical Support Team. Date: March 2026

In modern structure-based drug design, the functionalization of aromatic rings is a critical strategy for tuning both pharmacodynamics and pharmacokinetics. 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) ()[1] has emerged as a highly versatile building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors and GPCR modulators.

The incorporation of a 2-methoxyethoxy "mini-PEG" tail at the para position serves a dual purpose: it acts as a flexible, solvent-exposed hydrogen-bond acceptor to probe specific binding pocket regions, and it significantly enhances the aqueous solubility of the resulting active pharmaceutical ingredient (API). This guide objectively compares the physicochemical performance of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid against traditional methoxy-substituted alternatives, providing comprehensive characterization data and self-validating experimental protocols for rigorous analytical evaluation.

Structural & Physicochemical Comparison

To understand the structural advantages of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid, we must evaluate it against its closest structural analogs: 3,4-Dimethoxybenzoic acid (Veratric acid) and 4-(2-Methoxyethoxy)benzoic acid .

Table 1: Comparative Physicochemical Profile
Property3-Methoxy-4-(2-methoxyethoxy)benzoic acid3,4-Dimethoxybenzoic acid4-(2-Methoxyethoxy)benzoic acid
Molecular Formula C₁₁H₁₄O₅C₉H₁₀O₄C₁₀H₁₂O₄
Molecular Weight 226.23 g/mol 182.17 g/mol 196.20 g/mol
Melting Point 135–139 °C180–182 °C145–148 °C
Predicted LogP 1.241.611.45
Aqueous Solubility (pH 7.4) High (>50 mg/mL)Low (<5 mg/mL)Moderate (~20 mg/mL)
Structural Advantage Optimal balance of steric bulk and high aqueous solubilityRigid lattice, poor solubilityLacks meta-methoxy steric shielding

Mechanistic Causality Insight: The addition of the flexible 2-methoxyethoxy chain disrupts the highly ordered, rigid crystal lattice typical of planar benzoic acids (such as 3,4-dimethoxybenzoic acid). This steric disruption lowers the melting point and dramatically decreases the lattice energy barrier to dissolution. Consequently, the thermodynamic aqueous solubility is vastly superior, making it an ideal intermediate for APIs requiring high bioavailability.

Characterization Data

Thorough characterization requires a multi-modal analytical approach. Below is the standard reference data utilized to confirm the identity and purity of synthesized 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.

Table 2: Spectroscopic & Mass Spectrometry Data
Analytical TechniqueObserved Data / Parameters
¹H NMR (400 MHz, DMSO-d₆) δ 12.70 (br s, 1H, COOH), 7.54 (dd, J=8.4, 2.0 Hz, 1H, Ar-H₆), 7.45 (d, J=2.0 Hz, 1H, Ar-H₂), 7.05 (d, J=8.4 Hz, 1H, Ar-H₅), 4.15 (t, J=4.6 Hz, 2H, O-CH₂), 3.82 (s, 3H, Ar-OCH₃), 3.68 (t, J=4.6 Hz, 2H, CH₂-O), 3.32 (s, 3H, O-CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 167.5 (C=O), 152.1, 148.6, 123.4, 112.8, 112.1, 70.4 (CH₂), 68.2 (CH₂), 58.4 (OCH₃), 55.8 (Ar-OCH₃).
LC-MS (ESI) [M-H]⁻ m/z = 225.1; [M+H]⁺ m/z = 227.1
FT-IR (ATR) 2930 (C-H aliphatic), 1675 (C=O stretch), 1595 (C=C aromatic), 1260 (C-O ether) cm⁻¹

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The experimental design inherently controls for false positives or procedural errors, ensuring trustworthy data generation.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility ()[2]. This protocol utilizes physical state confirmation as its self-validation mechanism.

  • Preparation: Add an excess amount (e.g., 200 mg) of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed borosilicate glass vial.

    • Causality: Borosilicate prevents surface adsorption and pH leaching common with standard plastics, which can artificially alter the micro-environment's pH.

  • Equilibration: Incubate the vial at 37°C in an orbital shaker at 200 rpm for 48 hours.

    • Causality: 48 hours is strictly required to overcome the kinetic dissolution barrier and reach true thermodynamic equilibrium.

  • Self-Validation Check (Critical): Visually inspect the vial. There must be undissolved solid remaining at the bottom. If the solution is completely clear, saturation was not reached; you must add more compound and repeat Step 2.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prevents filter clogging, while the 0.22 µm pore size ensures sub-visible colloidal aggregates do not pass through and artificially inflate the quantified solubility value.

  • Quantification: Dilute the filtrate 1:100 in the mobile phase and analyze via HPLC-UV.

Protocol 2: HPLC-UV Purity & Quantification Method

Accurate quantification of benzoic acid derivatives requires suppressing their ionization to prevent chromatographic anomalies such as peak tailing ()[3].

  • Column Selection: C18 Reversed-Phase (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: Benzoic acids have a pKa of ~4.0. The 0.1% TFA lowers the mobile phase pH to ~2.0, ensuring the carboxylic acid remains fully protonated. This prevents peak tailing and retention time drift caused by secondary interactions with residual silanols on the stationary phase.

  • Detection & Flow Rate: Set UV detection to 254 nm and flow rate to 1.0 mL/min.

  • Self-Validation (Mass Balance): Inject a highly concentrated sample (1 mg/mL) and monitor the baseline for 30 minutes. The sum of the main peak area and all impurity peak areas must account for 100% of the injected mass, confirming no compound is irreversibly retained on the column.

Workflow Visualization

G Start Compound Synthesis & Purification Prep Prepare Saturated Solution (Excess Solid in Buffer) Start->Prep Equilibrate Thermodynamic Equilibration (48h, 37°C, Agitation) Prep->Equilibrate PhaseSep Phase Separation (Centrifugation & 0.22 µm Filtration) Equilibrate->PhaseSep Check Undissolved Solid Remaining? PhaseSep->Check Check->Prep No (Add more solid) HPLC HPLC-UV Quantification (C18 Column, Acidic Mobile Phase) Check->HPLC Yes (Saturated) Valid Self-Validation: Mass Balance & Purity Check HPLC->Valid Data Calculate Thermodynamic Solubility & LogD Valid->Data

Workflow for self-validating thermodynamic solubility and HPLC characterization of benzoic acids.

References

  • Title: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid | C11H14O5 | CID 17609134 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Validation

High-Resolution HPLC Purity Analysis of 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: C18 vs. Biphenyl Stationary Phases

Executive Summary & Analytical Challenge 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. Ensuring its abs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. Ensuring its absolute purity is paramount; structurally similar impurities can easily propagate through subsequent synthetic steps, ultimately compromising final API efficacy, safety, and regulatory compliance.

The primary analytical challenge in quantifying the purity of this compound lies in resolving it from its synthetic precursors and closely related byproducts. A standard synthetic route involves the alkylation of vanillic acid. Consequently, the critical impurity profile typically includes:

  • Vanillic Acid: The unreacted, highly polar starting material.

  • 4-Methoxy-3-(2-methoxyethoxy)benzoic acid: A positional isomer impurity (often present if the starting material is a mixture of isomers).

  • 2-Methoxyethyl 3-methoxy-4-(2-methoxyethoxy)benzoate: An over-alkylated, highly hydrophobic ester byproduct.

Because the positional isomer and the target compound possess nearly identical hydrophobic surface areas and logP values, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing standard C18 stationary phases frequently fails to achieve baseline separation. This guide objectively compares the performance of traditional C18 columns against Biphenyl stationary phases, providing a self-validating protocol for robust purity analysis.

Mechanistic Comparison: The Limits of Hydrophobicity vs. Orthogonal Selectivity

As method developers, the default instinct is often to reach for a C18 column. However, understanding the causality behind retention mechanisms is crucial for resolving complex aromatic mixtures.

The C18 Limitation

C18 stationary phases rely almost exclusively on dispersive van der Waals forces (hydrophobic interactions). When analytes share identical molecular weights and nearly indistinguishable lipophilicity—such as the positional isomers of substituted benzoic acids—hydrophobic discrimination is fundamentally insufficient. The analytes partition into the alkyl chains at the same rate, resulting in co-elution.

The Biphenyl Advantage

To overcome this, we must exploit alternative retention mechanisms.[2] offer powerful orthogonal selectivity through a mixed-mode retention mechanism:

  • 
     Interactions:  The extended 
    
    
    
    -electron system of the biphenyl rings interacts strongly with the aromatic rings of the analytes. Differences in the spatial arrangement of electron-donating methoxy and methoxyethoxy substituents alter the
    
    
    -electron density of the analyte's aromatic ring. The biphenyl phase can "read" these subtle electronic differences, selectively retaining one isomer over the other[3].
  • Enhanced Hydrogen Bonding: Biphenyl phases exhibit a significantly higher hydrogen-bonding capacity compared to C18 alkyl phases[2]. This enhances the retention of hydrogen-bond acceptors and donors, which is highly relevant for discriminating the free carboxylic acid moieties from esterified byproducts.

Experimental Methodology: A Self-Validating Protocol

To objectively compare these stationary phases, the following standardized protocol was developed. This protocol is designed as a self-validating system , meaning it includes strict System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed, ensuring total data integrity.

Reagents and Sample Preparation
  • Analytes: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (Target), Vanillic acid, Positional Isomer, Ester Byproduct.

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Formic Acid (FA), LC-MS grade. Causality Note: 0.1% FA is used to suppress the ionization of the carboxylic acid group (pKa ~4.0), maintaining the analytes in their neutral, hydrophobic state to prevent peak tailing and retention time shifting.

  • Sample Prep: Prepare a resolution standard mixture containing all four compounds at 0.1 mg/mL in an initial mobile phase composition (95:5 Water:MeCN) to prevent injection solvent effects.

Chromatographic Conditions
  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Columns:

    • Column A: Solid-core C18 (100 mm × 2.1 mm, 2.7 µm).

    • Column B: Solid-core Biphenyl (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in MeCN.

  • Gradient Program:

    • 0.0 - 10.0 min: 5% B to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 15.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C (Strictly controlled to ensure reproducible mass transfer and

    
     interaction thermodynamics).
    
  • Detection: UV at 254 nm.

  • Injection Volume: 2.0 µL.

Self-Validating System Suitability Testing (SST)

Prior to sample analysis, inject the resolution standard mixture in quintuplicate. The system is only validated if it meets the following criteria:

  • Precision: %RSD of the target peak area

    
     1.0%.
    
  • Peak Symmetry: Tailing factor (

    
    ) for all peaks must fall between 0.9 and 1.5.
    
  • Resolution: Critical pair resolution (

    
    ) between the Target and Positional Isomer must be 
    
    
    
    1.5 (baseline separation).

Quantitative Data & Performance Comparison

The experimental results demonstrate a stark contrast in performance between the two stationary phases, highlighting the necessity of phase selection based on analyte molecular structure.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

AnalytePeak IDC18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
Vanillic Acid12.15-2.85-
Positional Isomer25.4012.55.8014.2
Target Compound 3 5.45 0.8 (Fail) 6.20 3.2 (Pass)
Ester Byproduct48.1015.17.9511.5
Data Interpretation & Causality
  • The Critical Pair Failure: On the C18 column, the target compound and its positional isomer co-elute (

    
     = 0.8) due to their identical hydrophobic surface areas. The Biphenyl column successfully resolves them (
    
    
    
    = 3.2) by interacting with the differing
    
    
    -electron densities caused by the varied spatial arrangement of the ether linkages.
  • Retention Reversal: Interestingly, the highly hydrophobic Ester Byproduct exhibits slightly reduced retention on the biphenyl phase compared to C18 (7.95 min vs. 8.10 min). Because the ester lacks a free carboxylic acid, its hydrogen-bonding potential is diminished. This highlights how the biphenyl column discriminates based on polar surface area and hydrogen-bond capacity rather than pure lipophilicity[3].

Method Development Logic

The following decision tree illustrates the logical workflow for developing separation methods for substituted aromatic intermediates.

G Start Sample: Substituted Benzoic Acid Mixture C18 Run C18 Column (Hydrophobic Interactions) Start->C18 Eval Evaluate Critical Pair Resolution (Rs) C18->Eval Pass Rs ≥ 1.5 Proceed to Validation Eval->Pass Success Fail Rs < 1.5 Co-eluting Isomers Eval->Fail Failure Biphenyl Switch to Biphenyl Column (π-π & H-Bonding) Fail->Biphenyl Opt Optimize Gradient & Mobile Phase pH Biphenyl->Opt Final Baseline Separation Achieved (Rs ≥ 1.5) Opt->Final

HPLC Method Development Workflow for Substituted Benzoic Acids.

Conclusion

For the purity analysis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid and related substituted aromatic intermediates, relying solely on hydrophobic retention is analytically perilous. The incorporation of a biphenyl stationary phase provides the necessary


 and hydrogen-bonding interactions to resolve closely eluting positional isomers that a traditional C18 column cannot. By implementing the self-validating protocol outlined above, analytical laboratories can ensure high-fidelity purity data, safeguarding downstream API synthesis and ensuring regulatory confidence.

References

  • Title: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid | C11H14O5 | CID 17609134 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL: [Link]

Sources

Comparative

literature comparison of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid properties

Executive Summary: The "Solubility-Enhancing Scaffold" (SES) 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) represents a strategic evolution in medicinal chemistry building blocks. Derived from the natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Solubility-Enhancing Scaffold" (SES)

3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) represents a strategic evolution in medicinal chemistry building blocks. Derived from the natural product Vanillic Acid , this compound replaces the phenolic hydroxyl group with a 2-methoxyethoxy (MEG) chain.

In drug discovery, particularly for kinase inhibitors (e.g., Syk, EGFR targets), this modification serves a dual purpose: it blocks metabolic glucuronidation at the 4-position while introducing a flexible, amphiphilic ether tail that significantly improves aqueous solubility compared to standard methoxy analogs (like Veratric Acid).

This guide objectively compares its performance against its precursors and analogs to assist researchers in scaffold selection for lead optimization.

Comparative Analysis: Physicochemical Profile

The following table contrasts the target compound with its primary alternatives: the precursor (Vanillic Acid) and the lipophilic standard (Veratric Acid).

Feature3-Methoxy-4-(2-methoxyethoxy)benzoic acid Vanillic Acid (Precursor)Veratric Acid (Lipophilic Analog)
CAS Number 247569-94-4121-34-693-07-2
Structure 3-OMe, 4-(OCH₂CH₂OMe)-Ph-COOH3-OMe, 4-OH-Ph-COOH3,4-di-OMe-Ph-COOH
Molecular Weight 226.23 g/mol 168.15 g/mol 182.17 g/mol
Solubility (Aq) High (Amphiphilic tail effect)Moderate (pH dependent)Low (Lipophilic crystal lattice)
Melting Point Lower (<150°C) (Disrupted packing)High (210–213°C)Moderate (181°C)
Metabolic Stability High (Blocks Phase II conjugation)Low (Rapid Glucuronidation)Moderate (Demethylation risk)
Primary Use Kinase Inhibitor Solubilizing LinkerNatural Product StarterStandard Lipophilic Scaffold
Key Insight: The "MEG" Effect

The 2-methoxyethoxy (MEG) group acts as a "mini-PEG" chain. Unlike the rigid methoxy group in Veratric Acid, the MEG chain introduces conformational flexibility. This disrupts the crystal lattice energy (lowering melting point) and increases the solvation sphere in aqueous media, a critical factor for oral bioavailability in drug candidates (Lipinski's Rule of 5 compliance).

Synthesis & Manufacturing Workflow

The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid is a self-validating process starting from the abundant natural product Vanillic Acid. The reaction is a selective Williamson Ether Synthesis .

Experimental Protocol: Selective Alkylation
  • Objective: Selective alkylation of the phenolic hydroxyl group without esterifying the carboxylic acid (controlled by base selection).

  • Reagents: Vanillic Acid (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Hydroxide (KOH, 2.2 eq) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic facilitates Sɴ2).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of Vanillic Acid in 50 mL of DMF under nitrogen atmosphere.

  • Deprotonation: Add 18.0 g of K₂CO₃ (anhydrous). Stir at 60°C for 30 minutes. Note: The dianion is formed (carboxylate + phenoxide), but the phenoxide is more nucleophilic.

  • Alkylation: Add 1-Bromo-2-methoxyethane dropwise over 20 minutes to prevent exotherms.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). Vanillic acid spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.
  • Work-up: Pour the mixture into 200 mL ice water. Acidify to pH 3 with 1N HCl. The product may precipitate as a solid or require extraction with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to remove trace inorganic salts.

Process Visualization (DOT Diagram)

SynthesisFlow Vanillic Vanillic Acid (Precursor) Intermediate Transition State (Phenoxide Attack) Vanillic->Intermediate Deprotonation (60°C) Reagents 1-Bromo-2-methoxyethane + K2CO3 / DMF Reagents->Intermediate Product 3-Methoxy-4-(2-methoxyethoxy) benzoic acid Intermediate->Product SN2 Alkylation (80°C) Impurity Impurity Risk: Esterification Intermediate->Impurity Over-reaction

Figure 1: Synthesis pathway transforming Vanillic Acid into the target solubilizing scaffold via selective alkylation.

Applications in Drug Design (SAR)

This compound is not merely an intermediate but a Structure-Activity Relationship (SAR) Tool . It is extensively used in the design of Tyrosine Kinase Inhibitors (TKIs) , such as those targeting Syk (Spleen Tyrosine Kinase) and EGFR .

Mechanism of Action in Scaffold Design
  • Solvent Exposure: In the binding pocket of kinases (e.g., the ATP-binding site), the 4-position of the phenyl ring often points towards the solvent front.

  • Interaction: The ether oxygen atoms in the 2-methoxyethoxy tail can act as weak Hydrogen Bond Acceptors (HBA), interacting with water molecules at the pocket entrance.

  • Result: This stabilizes the protein-ligand complex while simultaneously improving the drug's solubility in the bloodstream.

Strategic Comparison: Why Choose This Over Veratric Acid?

SAR_Logic DesignGoal Goal: Optimize Kinase Inhibitor OptionA Option A: Veratric Acid (Methoxy Group) DesignGoal->OptionA OptionB Option B: Target Compound (Methoxyethoxy Group) DesignGoal->OptionB ResultA High Lipophilicity (LogP > 2.5) Poor Solubility Metabolic Risk (Demethylation) OptionA->ResultA ResultB Balanced Lipophilicity (LogP ~ 1.5) High Solubility Metabolic Stability OptionB->ResultB

Figure 2: Decision logic for medicinal chemists selecting between methoxy and methoxyethoxy substituents.

References

  • Synthesis of Kinase Inhibitors: Heterocyclic compounds as kinase inhibitors (Syk/EGFR targets). European Patent EP2699572A1. (2014).

  • Precursor Properties: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Physical Properties. National Institute of Standards and Technology (NIST) WebBook.

  • Analog Comparison: 3,4-Dimethoxybenzoic acid (Veratric Acid). Chemical Book / NIST Data.

  • Commercial Availability & Specs: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid Product Data. Fluorochem / ChemScene.

Safety & Regulatory Compliance

Safety

Operational Guide: Handling &amp; Disposal of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

The following guide details the operational safety and disposal protocols for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4). This content is structured for research professionals requiring immediate, actio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4). This content is structured for research professionals requiring immediate, actionable technical guidance.

[1]

Executive Safety Summary

Immediate Directive: Treat this compound as a Class 8 Corrosive/Irritant (Acidic Solid) with potential aquatic toxicity.[1] Do not discharge into municipal sewer systems.[1]

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; requires local exhaust ventilation (LEV).[1]
Acidity (pKa) ~4.0 - 4.5 (Benzoic acid deriv.)[1]Incompatible with strong bases and oxidizers.[1][2]
Solubility DMSO, Methanol, dilute BaseWaste streams will likely be organic or basic aqueous solutions.[1]
Primary Hazards H315, H319, H335 (Irritant)PPE must cover skin, eyes, and inhalation pathways.[1]

Technical Safety Analysis (The "Why")

Expertise & Causality: To ensure safety, one must understand the chemical behavior driving the protocols.[1]

  • The Benzoic Acid Moiety: The carboxylic acid group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) dictates the primary disposal hazard. It will react exothermically with bases.[1] In waste containers, mixing this acid with highly basic waste (e.g., NaOH solutions) without neutralization can generate heat and pressure, risking container rupture.[1]
    
  • The Ether Linkages: The methoxy and methoxyethoxy chains increase lipophilicity compared to simple benzoic acid.[1] This implies that if released into waterways, the compound may partition into biological tissues more readily than simple organic acids.[1] Therefore, incineration is the only validated destruction method to prevent environmental persistence.[1]

  • Chemical Stability: While generally stable, the ether oxygen atoms can theoretically form peroxides if the compound is stored in solution for extended periods.[1] However, as a solid, it is stable.[1]

Validated Disposal Protocols

Trustworthiness: These protocols include "Stop/Check" points to act as a self-validating system.

Protocol A: Solid Waste Disposal (Pure Substance/Spill Debris)

Applicability: Expired solids, contaminated weighing boats, spill cleanup materials.[1]

  • Segregation: Obtain a waste container labeled "Hazardous Waste - Solid Organic Acid." [1]

    • Stop/Check: Ensure the container is compatible (HDPE or Polypropylene).[1][3] Do not use metal containers due to corrosion risk.[1]

  • Packaging: Double-bag the solid waste in clear polyethylene bags (2-mil thickness minimum).

  • Labeling: Explicitly write the full chemical name. Do not use abbreviations like "MMEBA."

  • Disposal Path: Transfer to the facility's hazardous waste accumulation area for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.[1]

  • Characterization: Determine the solvent base.[1]

    • Scenario 1: Organic Solvent (MeOH, DMSO).[1]

    • Scenario 2: Aqueous (Buffers).[1]

  • Scenario 1 (Organic):

    • Pour into "Halogen-Free Organic Solvent Waste" carboy.

    • Stop/Check: Verify the carboy does not contain strong oxidizers (e.g., Nitric acid waste), which react violently with organic acids.[1]

  • Scenario 2 (Aqueous):

    • Neutralization Step: Slowly add 1M NaOH or Sodium Bicarbonate to the solution while stirring.[1]

    • Validation: Use a pH strip.[1] Target pH 6–9.[1][2]

    • Disposal: Once neutral, pour into "Aqueous Chemical Waste" container. Never pour down the sink, even if neutralized, due to the bioactive ether structure.[1]

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Glass vials or bottles that contained the pure substance.[1]

  • Rinse 1: Add a small volume of Methanol (solubility check).[1] Shake well. Pour rinsate into Organic Waste.[1]

  • Rinse 2: Repeat with Methanol.

  • Rinse 3: Rinse with water.[1][4][5][6] Pour into Aqueous Waste.[1]

  • Validation: Visually inspect the container. If no residue remains, deface the label and discard as General Glass Trash .[1]

Emergency Spill Management

Scenario: 5g bottle dropped on the floor, powder dispersed.

  • Isolate: Mark a 2-meter radius around the spill.[1] Alert nearby personnel.

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 or P100 respirator.[1]

  • Containment:

    • Cover the powder with dry sand or a commercial acid spill pad .[1]

    • Why? Adding water immediately may spread the acid or create a slippery slurry.[1]

  • Cleanup:

    • Scoop the sand/powder mixture using a plastic dustpan.[1]

    • Place in a heavy-duty hazardous waste bag.[1]

  • Decontamination:

    • Wipe the surface with a sodium bicarbonate solution (5%) to neutralize residues.[1]

    • Validation: A final wipe with a pH strip should show neutral (pH 7) color.[1]

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for disposing of 3-Methoxy-4-(2-methoxyethoxy)benzoic acid to ensure compliance and safety.

DisposalLogic Start Waste Generation: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Liquid SolidAction Double Bag in Polyethylene Label: 'Solid Organic Acid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incinerate Final Disposal: High-Temp Incineration SolidAction->Incinerate Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution SolventCheck->Aqueous Mostly Water OrgAction Segregate: Non-Halogenated Organic Waste (NO Oxidizers) Organic->OrgAction Neutralize Neutralize with NaHCO3 to pH 6-9 Aqueous->Neutralize OrgAction->Incinerate AqAction Container: Aqueous Chemical Waste (Do NOT Drain Pour) Neutralize->AqAction AqAction->Incinerate

Caption: Decision tree for segregating solid and liquid waste streams to prevent incompatibility and ensure environmental compliance.

References

  • Washington State University. (2024).[1] Benzoic Acid Laboratory Waste Management Guidelines. Retrieved from [Link][1][2]

Sources

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